Adenosine-d13
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N,N,2,8-tetradeuterio-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7-,10-/m1/s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D,18D/hD2 |
InChI Key |
OIRDTQYFTABQOQ-TVXZAARGSA-N |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Application of Adenosine-d13 in Research
This guide provides a comprehensive overview of the primary application of this compound in scientific research, focusing on its role as a stable isotope-labeled internal standard for quantitative mass spectrometry.
Introduction to Adenosine and the Role of Isotopic Labeling
Adenosine is a naturally occurring purine nucleoside that plays a crucial role in cellular energy transfer as a component of adenosine triphosphate (ATP).[1][2] It is also a key signaling molecule in the cardiovascular, nervous, and immune systems, acting through four G protein-coupled receptors: A1, A2A, A2B, and A3.[3][4][5][6] Given its wide-ranging physiological effects, from regulating heart rate to modulating inflammatory responses, the accurate quantification of endogenous adenosine levels in biological samples is critical for a variety of research fields, including pharmacology and metabolic studies.[7][8]
The primary challenge in quantifying small molecules like adenosine in complex biological matrices (e.g., blood, tissue extracts) is the potential for sample loss during preparation and variability in instrument response. To address this, researchers employ a technique called stable isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound is a deuterated form of adenosine, meaning that 13 hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling makes this compound chemically identical to natural adenosine but distinguishable by its higher mass.[3]
Core Application: Internal Standard in Mass Spectrometry
The principal use of this compound in research is as an internal standard for the accurate quantification of adenosine using liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS.[7] Stable isotope-labeled compounds are considered the gold standard for quantitative mass spectrometry because they behave identically to the analyte of interest during sample extraction, purification, and ionization, but can be distinguished by the mass spectrometer.[3] This co-elution and co-ionization corrects for any sample loss or matrix effects that might otherwise lead to inaccurate measurements.
Quantitative Data for Mass Spectrometry
The following table summarizes the key mass-to-charge ratios (m/z) for adenosine and a representative isotopically labeled internal standard used in selected reaction monitoring (SRM) mass spectrometry.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Adenosine | 268.2 | 136.1 | Positive |
| Labeled Adenosine (Internal Standard) | 272.8 | 136.2 | Positive |
This data is representative of typical values found in LC-MS/MS methods for adenosine quantification.[9][10][11]
Experimental Protocols
General Workflow for Adenosine Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using this compound as an internal standard.
Caption: Workflow for adenosine quantification using this compound.
Detailed Methodology for LC-MS/MS Analysis
The following is a representative protocol for the quantification of adenosine in a biological matrix, synthesized from common practices in the field.[9][10][11]
1. Sample Preparation:
- To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add a known concentration of this compound solution to serve as the internal standard.
- Precipitate proteins by adding a solvent such as acetonitrile or perchloric acid.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., 25mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9]
- Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
- Injection Volume: Typically 10 µL of the reconstituted sample is injected.[9]
3. Mass Spectrometry (MS):
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
- Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for its high selectivity and sensitivity.
- SRM Transitions:
- For adenosine: Monitor the transition from the precursor ion (m/z 268.2) to a specific product ion (m/z 136.1).[10][11]
- For this compound (as the internal standard): Monitor the transition from its precursor ion to its corresponding product ion. The exact m/z will depend on the deuteration pattern, but will be higher than that of unlabeled adenosine.
4. Data Analysis:
- Integrate the chromatographic peak areas for both adenosine and this compound.
- Calculate the ratio of the peak area of adenosine to the peak area of this compound.
- Construct a calibration curve using known concentrations of adenosine standards spiked with the same amount of this compound.
- Determine the concentration of adenosine in the unknown samples by comparing their peak area ratios to the calibration curve.
Adenosine Metabolism and Signaling Context
To understand the importance of accurately measuring adenosine levels, it is helpful to visualize its metabolic context. The following diagram illustrates the key pathways of adenosine metabolism.
Caption: Simplified overview of adenosine metabolism and signaling.
This pathway highlights how adenosine is produced from the breakdown of ATP, particularly under conditions of high energy demand or cellular stress.[2] Its rapid metabolism by adenosine deaminase to inosine underscores the necessity for precise and rapid analytical methods to capture its transient signaling roles.[2]
Conclusion
This compound is an indispensable tool in modern biomedical research, enabling the accurate and reliable quantification of endogenous adenosine. Its application as an internal standard in LC-MS/MS methodologies allows researchers to overcome the challenges of sample variability and matrix effects, providing high-quality data for studies in pharmacology, physiology, and drug development. The methodologies outlined in this guide provide a framework for the robust measurement of this critical signaling molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. CV Pharmacology | Adenosine [cvpharmacology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine and adenosine receptors in metabolic imbalance-related neurological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine therapy: a new approach to chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.und.edu [med.und.edu]
- 10. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Pinnacle of Precision: A Technical Guide to Stable Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the quest for quantitative accuracy and precision is paramount. Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as a gold standard, offering unparalleled reliability in the measurement of a wide array of analytes. This guide provides an in-depth exploration of the core principles of SID-MS, its critical applications in drug development, detailed experimental protocols, and a summary of its performance characteristics.
The Core Principle: Isotopic Harmony in Quantification
Stable Isotope Dilution Mass Spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1][2] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]
The fundamental premise of SID-MS is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard is directly proportional to the concentration of the analyte.[1] This method effectively corrects for matrix effects and variations in sample recovery, leading to highly accurate and precise measurements.[1]
The general workflow of a SID-MS experiment is depicted below:
Applications in Drug Development
SID-MS is an indispensable tool throughout the drug development pipeline, from preclinical studies to clinical trials. Its high specificity and accuracy are crucial for making informed decisions at every stage.
Preclinical Pharmacokinetics and Toxicokinetics
In preclinical studies, SID-MS is employed to determine the pharmacokinetic (PK) and toxicokinetic (TK) profiles of drug candidates.[4][5][6][7][8] These studies involve measuring the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. Accurate quantification of the drug and its metabolites in various biological matrices is essential for establishing dose-response relationships and assessing the safety profile of the compound.[6]
Therapeutic Drug Monitoring (TDM)
For drugs with a narrow therapeutic index, therapeutic drug monitoring (TDM) is critical to ensure efficacy while avoiding toxicity.[9][10][11][12][13] SID-MS offers a robust and reliable method for quantifying drug concentrations in patient samples, such as plasma or serum, allowing for personalized dose adjustments.[9][10][11]
The workflow for a typical TDM application using SID-MS is illustrated below:
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lovelacebiomedical.org [lovelacebiomedical.org]
- 5. Application of population pharmacokinetics for preclinical safety and efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of toxicokinetic data in preclinical safety assessment: a toxicologic pathologist perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Toxicokinetic evaluation in preclinical studies.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology [ouci.dntb.gov.ua]
- 11. Development and validation of analytical methods for therapeutic drug monitoring [tesidottorato.depositolegale.it]
- 12. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an analytical method using liquid chromatography-tandem mass spectrometry for the therapeutic drug monitoring of seven cardiovascular drugs in clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenosine-d13: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of Adenosine-d13. This deuterated analog of adenosine is a critical tool in various research fields, particularly in metabolic studies, pharmacokinetics, and as an internal standard for quantitative mass spectrometry.
Core Chemical Properties and Structure
This compound is a stable, isotopically labeled version of adenosine where 13 hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering the chemical reactivity, making it an ideal tracer and internal standard.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below, with data for unlabeled adenosine provided for comparison.
| Property | This compound | Adenosine (Unlabeled) |
| Molecular Formula | C₁₀D₁₃N₅O₄[1] | C₁₀H₁₃N₅O₄[2][3][4][5] |
| Molecular Weight | 280.32 g/mol (Calculated) | 267.24 g/mol [2][3][4] |
| Appearance | White to off-white solid[1] | White crystalline powder[3][6] |
| Solubility | Soluble in DMSO.[3] | Soluble in hot water, DMSO, and dimethyl formamide. Practically insoluble in alcohol.[3][6] Solubility in water increases with warming and lower pH.[6] |
| Purity (Typical) | ≥95% | ≥98% |
| Unlabeled CAS Number | 58-61-7 (for reference)[1] | 58-61-7[2][4][5] |
Chemical Structure
Adenosine is a purine nucleoside composed of an adenine molecule attached to a ribose sugar moiety via a β-N9-glycosidic bond[2][7]. The structure of this compound is identical in terms of atomic connectivity and stereochemistry, with deuterium atoms replacing hydrogen atoms at various positions on both the adenine and ribose rings.
The key structural features include:
-
Adenine Base: A planar, aromatic heterocyclic amine.
-
Ribose Sugar: A five-carbon sugar ring in a furanose form.
-
Glycosidic Bond: The covalent bond that links the adenine base to the ribose sugar.
Experimental Protocols
The use of this compound in research necessitates specific protocols for its synthesis, purification, and analysis. The following sections provide detailed methodologies for key experiments.
Synthesis of Deuterated Adenosine
The synthesis of deuterated nucleosides like this compound typically involves multi-step chemical reactions. A general approach can be adapted from methods used for synthesizing other deuterated adenosine analogs.
Methodology:
-
Starting Material Protection: Protect the hydroxyl groups of a suitable adenosine precursor (e.g., 2',3',5'-tri-O-acetyl-adenosine) to prevent unwanted side reactions.
-
Deuterium Exchange: Introduce deuterium atoms through a base-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by dissolving the protected precursor in a deuterated solvent (e.g., D₂O) with a suitable base (e.g., NaOD) and heating the mixture under reflux.
-
Dehalogenation (if applicable): For precursors with halogen substitutions, dehalogenation using deuterium gas in the presence of a catalyst (e.g., Palladium on carbon) can be employed to introduce deuterium.
-
Deprotection: Remove the protecting groups from the hydroxyl moieties to yield the final deuterated adenosine product.
-
Purification: Purify the crude product using chromatographic techniques as described in the following section.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized this compound is crucial to remove unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. Reversed-phase HPLC is a commonly used technique for this purpose.
Methodology:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1 M ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Inject the sample onto the HPLC system. c. Collect fractions corresponding to the main product peak. d. Combine the collected fractions and lyophilize to obtain the purified this compound.
Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and isotopic purity of this compound. Due to the high level of deuteration, ¹H NMR will show significantly reduced signal intensity, while ²H (Deuterium) NMR will be informative.
Methodology for ²H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a non-deuterated solvent (e.g., DMSO or H₂O).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Parameters:
-
Observe Nucleus: ²H
-
Solvent: Non-deuterated (to avoid a large solvent signal)
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (may require a larger number of scans compared to ¹H NMR).
-
-
Data Analysis: The resulting spectrum will show peaks corresponding to the different deuterium environments in the molecule. The chemical shifts will be similar to the proton chemical shifts in unlabeled adenosine. Integration of the peaks can be used to assess the relative deuteration at different positions.
Quantification by LC-MS/MS using this compound as an Internal Standard
This compound is widely used as an internal standard for the accurate quantification of endogenous adenosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation (e.g., Plasma): a. To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS System:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate adenosine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
-
MRM Transitions:
-
Adenosine: Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion (e.g., m/z 136.1).
-
This compound: Monitor the transition of its precursor ion (e.g., m/z 281.2) to the same product ion (m/z 136.1) or a deuterated fragment.
-
-
Quantification: a. Generate a calibration curve by analyzing standards containing known concentrations of unlabeled adenosine and a fixed concentration of this compound. b. Plot the ratio of the peak area of adenosine to the peak area of this compound against the concentration of adenosine. c. Determine the concentration of adenosine in the biological samples by interpolating their peak area ratios on the calibration curve.
Adenosine Signaling Pathway
Adenosine is a crucial signaling molecule that exerts its effects by activating four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The metabolic pathway leading to the production of extracellular adenosine is tightly regulated.
Caption: Adenosine metabolism and signaling pathway.
Experimental Workflow: Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of adenosine in a biological sample using this compound as an internal standard.
Caption: Workflow for adenosine quantification using this compound.
Conclusion
This compound is an indispensable tool for researchers in the fields of pharmacology, biochemistry, and drug development. Its chemical and physical properties make it an excellent internal standard for mass spectrometry-based quantification, enabling accurate and precise measurement of endogenous adenosine levels in various biological matrices. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective utilization of this compound in experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Adenosine Injection, USP [dailymed.nlm.nih.gov]
- 7. Adenosine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated adenosine. The strategic incorporation of deuterium into adenosine, a vital nucleoside, offers a powerful tool for various research applications, including metabolic studies, pharmacokinetic analysis, and structural biology. This document details established chemical and enzymatic synthesis routes, purification protocols, and analytical techniques for the characterization of deuterated adenosine.
Synthesis of Deuterated Adenosine
The introduction of deuterium into the adenosine molecule can be achieved through chemical synthesis, enzymatic reactions, or direct hydrogen-deuterium (H/D) exchange. The choice of method depends on the desired position and level of deuteration.
Chemical Synthesis
Chemical synthesis provides a versatile approach to introduce deuterium at specific positions within the adenosine molecule. A common strategy involves the use of deuterated reagents in a multi-step synthesis. For instance, the synthesis of a dideuterium-labeled adenosine triphosphate (ATP) analogue has been described in detail, which can be adapted for adenosine synthesis.[1] This method typically involves the reduction of a suitable precursor with a deuterating agent like lithium aluminum deuteride (LiAlD₄).
A general workflow for the chemical synthesis of deuterated adenosine analogs is depicted below:
Enzymatic Synthesis
Enzymatic methods offer high specificity and efficiency for the synthesis of deuterated nucleosides, particularly for labeling the ribose moiety. A comprehensive, one-pot enzymatic protocol has been developed for the synthesis of a complete set of nucleotides, including ATP, specifically deuterated at each of the five ribose carbons.[2] This method utilizes a series of enzymes to convert a specifically labeled D-ribose into the corresponding nucleoside triphosphate. The same principle can be applied to synthesize deuterated adenosine.
The enzymatic synthesis pathway for ribose-deuterated ATP is illustrated below:
Table 1: Reported Yields for Enzymatic Synthesis of Deuterated Nucleoside Triphosphates[2]
| Nucleotide | Yield (%) | Reaction Time (h) |
| ATP | 85 - 96 | 5 - 15 |
| GTP | 61 - 76 | 20 - 24 |
| UTP | 54 - 86 | 12 - 24 |
| CTP | 95 - 99 | 5 - 10 |
Hydrogen-Deuterium Exchange
Direct H/D exchange is a straightforward method for introducing deuterium into the adenosine molecule, particularly at the purine base. This method involves exposing adenosine to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.[3][4] Various metal catalysts, including palladium on carbon (Pd/C) and ruthenium-based catalysts, have been shown to facilitate this exchange.[5][6] The efficiency and regioselectivity of the exchange can be influenced by the catalyst, temperature, and reaction time.
Purification of Deuterated Adenosine
Following synthesis, the deuterated adenosine must be purified to remove unreacted starting materials, reagents, and byproducts. The most common purification techniques are High-Performance Liquid Chromatography (HPLC) and recrystallization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the purification and analysis of adenosine and its derivatives.[7][8] The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Table 2: Exemplary HPLC Conditions for Adenosine Purification and Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| SUPELCOSIL™ LC-18-T (15 cm x 4.6 mm, 3 µm) | Gradient: 0.1 M potassium phosphate (pH 7) and acetonitrile | 1.0 | UV, 254 nm | |
| Zorbax Eclipse XDB-C18 (150 x 4.6 mm) | Isocratic: 93% deionized water and 7% acetonitrile | 1.0 | UV, 260 nm | [7] |
| C18 column | Isocratic: Water with 7% v/v acetonitrile | 0.8 | UV, 260 nm | [8] |
| Atlantis IS dC18 (4.6 x 20 mm, 3 µm) | Isocratic: 10 mM sodium phosphate, 5 mM tetrabutyl ammonium phosphate, 2% acetonitrile in water | 3.0 | PDA, 254 nm | [9] |
| Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) | Gradient: 0.4% phosphoric acid and methanol | 0.9 | UV, 257 nm | [10] |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. A detailed protocol for the recrystallization of adenosine from an aqueous solution has been reported, yielding a previously uncharacterized crystalline form. This method is particularly advantageous as it avoids the use of organic solvents.
Experimental Protocol for Adenosine Recrystallization:
-
Dissolve adenosine in water at 20 °C to a concentration of 50 mM to create a saturated solution.
-
Heat the solution to 70 °C for 20 minutes to ensure complete dissolution.
-
Induce supersaturation and nucleation by cooling the hot solution on ice for 20 minutes.
-
Store the resulting crystal suspension at room temperature for 72 hours to allow for equilibration with the mother liquor.
-
Collect the crystals by centrifugation.
-
Resuspend the crystals in either distilled water or a desired buffer.
Analysis and Characterization
The successful synthesis and purification of deuterated adenosine must be confirmed through rigorous analytical techniques. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for verifying the position and extent of deuterium incorporation. While ¹H NMR can show the disappearance or reduction of signals corresponding to the deuterated positions, ²H (Deuterium) NMR provides a direct observation of the deuterium atoms.[11] The chemical shifts in ²H NMR are very similar to those in ¹H NMR, simplifying spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the level of deuterium incorporation.[12] By comparing the mass spectrum of the deuterated adenosine with that of its non-deuterated counterpart, the number of incorporated deuterium atoms can be precisely determined. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.
The overall process for the synthesis and purification of deuterated adenosine is summarized in the following workflow diagram:
Conclusion
The synthesis and purification of deuterated adenosine are critical processes for advancing research in various scientific disciplines. This guide has outlined the key chemical and enzymatic methodologies for deuterium incorporation, detailed robust purification protocols using HPLC and recrystallization, and described the essential analytical techniques for characterization. By leveraging these methods, researchers can produce high-quality deuterated adenosine to facilitate their investigations into biological systems and drug development.
References
- 1. Synthesis of the biologically important dideuterium-labelled adenosine triphosphate analogue ApppI(d2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 3. Hydrogen exchange in nucleosides and nucleotides. Measurement of hydrogen exchange by stopped-flow and ultraviolet difference spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. cas.zju.edu.cn [cas.zju.edu.cn]
- 11. Hydrogen deuterium exchange within adenosine deaminase provides long range protein networks and structural motifs for the thermal activation of active site chemistry - American Chemical Society [acs.digitellinc.com]
- 12. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Isotope Effects in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isotope effects in mass spectrometry, a powerful tool for researchers in various scientific disciplines, including drug development. From fundamental principles to practical applications, this document offers detailed insights into how isotopic substitution can be leveraged to elucidate reaction mechanisms, quantify biological processes, and enhance the pharmacokinetic properties of therapeutic agents.
Core Principles of Isotope Effects in Mass Spectrometry
Isotopes are atoms of the same element that contain the same number of protons but a different number of neutrons, resulting in different atomic masses.[1] This mass difference, though small, can lead to measurable changes in the physical and chemical properties of molecules, which are known as isotope effects. Mass spectrometry, with its ability to differentiate ions based on their mass-to-charge ratio (m/z), is an ideal technique for observing and quantifying these effects.[1][2]
The Origin of Isotope Effects
The primary origin of isotope effects lies in the differences in vibrational frequencies of chemical bonds. A bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower zero-point energy (ZPE). This means that more energy is required to break a bond with a heavier isotope compared to a lighter one, leading to differences in reaction rates.[3]
Types of Isotope Effects
There are two main types of isotope effects relevant to mass spectrometry:
-
Kinetic Isotope Effect (KIE): This is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] It is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant with the heavy isotope (k_H). A KIE greater than 1 (k_L / k_H > 1) is considered a "normal" KIE, indicating that the reaction is slower with the heavier isotope. An "inverse" KIE (k_L / k_H < 1) occurs when the reaction with the heavier isotope is faster. KIEs are particularly significant in studying reaction mechanisms, as they can help identify the rate-determining step.[3]
-
Thermodynamic (or Equilibrium) Isotope Effect (TIE or EIE): This refers to the effect of isotopic substitution on the equilibrium constant of a reaction. It arises from the differences in the ZPE of the reactants and products. TIEs are generally smaller than KIEs but can provide valuable information about the thermodynamics of a reaction.
Data Presentation: Quantitative Insights into Isotope Effects
The ability to quantify isotope effects is crucial for their application in research. The following tables provide essential quantitative data related to natural isotopic abundances and observed kinetic isotope effects.
Natural Abundance of Common Isotopes
The predictable natural abundance of isotopes is fundamental to their use in mass spectrometry. The presence of heavier isotopes gives rise to characteristic isotopic patterns in a mass spectrum, which can be used to identify the elemental composition of a molecule.[2][4]
| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 | |
| Bromine | ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
Table 1: Natural isotopic abundances and atomic masses of selected elements.[5]
The presence of chlorine or bromine in a molecule gives rise to a characteristic M+2 peak in the mass spectrum due to the significant abundance of their heavier isotopes (³⁷Cl and ⁸¹Br).[6][7][8] The intensity ratio of the M and M+2 peaks can be used to determine the number of chlorine or bromine atoms in a molecule.[7]
Kinetic Isotope Effect (KIE) Values
The magnitude of the KIE provides valuable information about the transition state of a reaction. Deuterium KIEs (kH/kD) are particularly large due to the doubling of the mass of hydrogen.[9]
| Reaction Type | Enzyme/System | Substrate | kH/kD | Reference |
| C-H Bond Cleavage | Cytochrome P450 | Toluene | 4.0 - 11.0 | [1] |
| Hydride Transfer | Yeast Alcohol Dehydrogenase | Ethanol | 2.19 ± 0.05 | [7] |
| N-demethylation | Cytochrome P450 | Morphine | ~2 | [10] |
| O-demethylation | Cytochrome P450 2C19 | Deuterated Chemotype | 4.0 | [11] |
| Hydroxylation | Cytochrome P450 | Deuterated Drug Candidate | 1.5 - 7.0 | [12] |
Table 2: Representative Kinetic Isotope Effect (KIE) values for various enzymatic reactions.
Visualizing Isotope Effects and Experimental Workflows
Diagrams are essential for understanding the complex relationships and workflows involved in studying isotope effects. The following sections provide Graphviz diagrams to illustrate key concepts.
The Kinetic Isotope Effect (KIE)
This diagram illustrates the fundamental principle of the kinetic isotope effect, showing the difference in activation energy for breaking a bond with a light versus a heavy isotope.
Caption: Energy profile illustrating the Kinetic Isotope Effect.
Experimental Protocols
Detailed experimental design is critical for the accurate measurement and interpretation of isotope effects. This section outlines the methodologies for key experiments.
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique used for quantitative proteomics.[6][13] It involves growing two populations of cells in media that are identical except that one contains a "light" (natural abundance) and the other a "heavy" (isotope-labeled) essential amino acid (e.g., ¹³C₆-Arginine).[9][14]
Experimental Workflow:
-
Adaptation Phase:
-
Culture two cell populations in parallel.
-
One population is grown in "light" SILAC medium (containing natural amino acids).
-
The second population is grown in "heavy" SILAC medium (containing a stable isotope-labeled amino acid).
-
Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid into the proteome.[9]
-
Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of cells.
-
-
Experimental Phase:
-
Treat the two cell populations according to the experimental design (e.g., one treated with a drug, the other as a control).
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.[4]
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the combined protein mixture (typically with trypsin).
-
Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 desalting).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the peptide pairs.
-
The ratio of the peak intensities of the "heavy" and "light" peptides reflects the relative abundance of the protein in the two cell populations.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. Isotope effect studies on the cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Interpreting the Certificate of Analysis for Adenosine-d13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Adenosine-d13, a deuterium-labeled stable isotope of adenosine. Understanding the data presented in a CoA is critical for ensuring the quality and suitability of this material for research and development purposes, particularly in studies involving drug metabolism, pharmacokinetics, and as an internal standard in quantitative bioanalysis.
Summary of Quantitative Data
The quantitative data from a representative Certificate of Analysis for this compound is summarized below. This information is crucial for assessing the identity, purity, and isotopic labeling of the compound.
| Parameter | Specification | Result |
| Appearance | White to off-white (Solid) | Complies |
| Purity (HPLC) | --- | 96.6%[1] |
| Isotopic Enrichment | --- | 96.9%[1] |
| Molecular Formula | C10D13N5O4 | C10D13N5O4[1] |
| Molecular Weight | 280.32 | 280.32[1] |
Adenosine Signaling Pathway
This compound, as a stable isotope-labeled analog of adenosine, is an invaluable tool for studying the adenosine signaling pathway. Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in cellular physiology by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological and pathological processes. The diagram below illustrates the general mechanism of action of adenosine.
Experimental Protocols and Workflows
The following sections detail the likely methodologies used to obtain the quantitative data presented in the Certificate of Analysis.
The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Workflow for HPLC Purity Analysis
Detailed HPLC Protocol (Representative)
-
Instrumentation: An Agilent 1100 series LC system or equivalent, equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute compounds with higher hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
The isotopic enrichment of this compound is a critical parameter that confirms the extent of deuterium incorporation. This is typically determined by mass spectrometry (MS), often coupled with a chromatographic separation technique like LC.
Experimental Workflow for Isotopic Enrichment Analysis by LC-MS
Detailed Mass Spectrometry Protocol (Representative)
-
Instrumentation: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an LC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for adenosine analysis.
-
Mass Analysis: The mass spectrometer is set to scan a mass range that includes the molecular ions of unlabeled adenosine (C10H13N5O4, MW ≈ 267.24) and the fully deuterated this compound (C10D13N5O4, MW ≈ 280.32).
-
Data Analysis: The isotopic enrichment is calculated by comparing the intensity of the mass peak corresponding to this compound to the sum of intensities of all relevant isotopologue peaks. The formula for calculating isotopic enrichment is:
Isotopic Enrichment (%) = [Intensity(d13) / (Intensity(d0) + ... + Intensity(d13))] x 100
Where Intensity(dx) is the intensity of the mass peak for the species with 'x' deuterium atoms.
References
Safety and handling of deuterium-labeled compounds
An In-depth Technical Guide to the Safety and Handling of Deuterium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for deuterium-labeled compounds. Deuterium, a stable, non-radioactive isotope of hydrogen, is an invaluable tool in research and drug development, primarily for probing reaction mechanisms, altering metabolic pathways, and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. While the chemical properties of deuterated compounds are nearly identical to their hydrogen-containing counterparts, the mass difference introduces unique isotopic effects and specific handling requirements.
General Safety and Handling Principles
Deuterium-labeled compounds share the same fundamental chemical hazards as their non-labeled analogues. The primary risk assessment for any new compound should be based on the parent molecule's toxicological and physical properties. Standard laboratory safety protocols are the foundation for safe handling.
1.1 Personal Protective Equipment (PPE)
Appropriate PPE is dictated by the specific chemical properties of the compound and the nature of the experiment.
-
Eye Protection : Safety glasses or chemical safety goggles should be worn at all times.[1]
-
Hand Protection : Wear appropriate chemical-resistant gloves.[1]
-
Body Protection : A lab coat is standard. For highly flammable or toxic substances, flame-retardant or specialized protective clothing may be necessary.[2]
-
Respiratory Protection : Work should be conducted in a well-ventilated area or a fume hood. Respiratory protection is generally not needed under normal use conditions but may be required if aerosols are generated or for handling highly volatile or toxic compounds.[1][3]
1.2 Storage and Incompatibilities
Proper storage is crucial to maintain the isotopic and chemical purity of deuterium-labeled compounds.
-
General Storage : Keep containers tightly sealed and store in a cool, dry, and well-ventilated area. Many deuterated compounds, particularly solvents, are hygroscopic (readily absorb moisture from the air) and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Specific Storage for Solvents : Certain solvents require specific conditions. For example, Chloroform-d is sensitive to light and oxidation and should be refrigerated.[4][5]
-
Incompatible Materials : Avoid contact with strong oxidizing agents. For specific incompatibilities, always refer to the Safety Data Sheet (SDS) of the parent compound.
1.3 Spill and Emergency Procedures
Emergency procedures are identical to those for the non-labeled compound.
-
Deuterium Gas Leaks : Deuterium gas is extremely flammable and can form explosive mixtures with air.[2][6] In case of a leak, evacuate the area, eliminate all ignition sources, and ensure adequate ventilation.[2][7] Do not extinguish a leaking gas fire unless the leak can be stopped safely, as explosive re-ignition can occur.[2][8]
-
Liquid Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Ensure proper ventilation.
Isotopic Effects: Biological and Toxicological Profile
Deuterium is a stable, non-radioactive isotope and poses no radiological threat in its natural state.[9][10] The primary health considerations unique to deuterium substitution stem from the Kinetic Isotope Effect (KIE) .
2.1 The Deuterium Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[11][12] If the cleavage of this bond is the rate-determining step in a chemical or enzymatic reaction, the reaction will proceed more slowly for the deuterated compound.[13][14][15] This phenomenon is the basis for using deuterium labeling to enhance the metabolic stability of drug candidates.[11][16]
Caption: Energy profile showing the higher activation energy for C-D vs. C-H bond cleavage.
2.2 Toxicity Profile
-
General Compounds : For most deuterated organic molecules at typical research concentrations, the toxicity is considered identical to the parent compound.
-
Deuterium Oxide (Heavy Water) : The human body naturally contains a small amount of deuterium (equivalent to about five grams of heavy water), which is harmless.[9] However, high concentrations are toxic. If a significant percentage of an organism's body water is replaced with D₂O, it can inhibit cell division, leading to cell dysfunction and death.[9] This is due to the strengthening of hydrogen bonds when deuterium is substituted, which affects vital biochemical reactions.[9][10]
| Organism | Level of Body Water Deuteration | Effect |
| Rats | ~50% | Lethal after approximately one week.[9] |
| Humans | 10-20% | Documented side effects.[17] |
| Humans | 30-40% | Predicted to be lethal.[17] |
| Table 1: Effects of High Concentration Deuterium Oxide Exposure. |
Specific Compound Guidance
3.1 Deuterium Gas (D₂)
Deuterium gas is chemically similar to hydrogen gas (H₂) and shares its primary hazard: extreme flammability.[2][18]
| Property | Value |
| Appearance | Colorless, odorless gas[2][18] |
| Flammability | Extremely Flammable[2][6] |
| Hazards | Asphyxiant in high concentrations; Burns with an almost invisible flame[8][18] |
| Lower Flammability Limit (LFL) | ~5% in air |
| Upper Flammability Limit (UFL) | ~75% in air |
| Table 2: Key Safety Data for Deuterium Gas. |
Handling Protocol for Deuterium Gas:
-
Storage : Store cylinders upright in a well-ventilated, secure area, away from oxidizing agents and ignition sources.[2][6] Do not allow the storage temperature to exceed 50°C (122°F).[2]
-
Equipment : Use only equipment (e.g., regulators, piping) rated for hydrogen service. Ensure all equipment is properly grounded and bonded to prevent static discharge.[6]
-
Use : Use in a well-ventilated area or fume hood. Use a backflow prevention device in piping.[7] Check for leaks using a suitable gas detector or soapy water solution.
-
Emergency : In case of fire, do not extinguish the flame unless the gas flow can be stopped immediately and safely.[2][8] Use water spray to cool adjacent cylinders.[2]
Caption: Standard workflow for the safe handling of deuterium gas cylinders.
3.2 Deuterated Solvents
Deuterated solvents are the most common type of deuterium-labeled compounds used in research, especially for NMR spectroscopy. The primary handling challenge is their hygroscopic nature. Water contamination can obscure NMR signals and is detrimental to moisture-sensitive reactions.[4][19]
| Solvent | Storage Recommendations | Handling Notes |
| Chloroform-d (CDCl₃) | Refrigerate (<4°C), protect from light.[4] | Unstabilized and sensitive to UV light and oxidation.[4] |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Store at room temperature, tightly sealed. | High melting point (18°C); may solidify. Thaw in a warm water bath.[19] |
| Deuterium Oxide (D₂O) | Store at room temperature, tightly sealed. | Extremely hygroscopic. |
| Methanol-d₄ (CD₃OD) | Store at room temperature, tightly sealed. | Very hygroscopic. |
| Table 3: Storage and Handling of Common Deuterated NMR Solvents. |
Experimental Protocol: Preparing a Moisture-Sensitive NMR Sample
This protocol details the steps to minimize water contamination when preparing an NMR sample.
-
Glassware Preparation : Dry the NMR tube, pipettes, and any other glassware in an oven at >120°C for at least 4 hours (overnight is preferable).[4]
-
Cooling : Allow the glassware to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Sample Transfer : If possible, perform all subsequent steps in a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, use a nitrogen blanket over the sample preparation setup.
-
Solvent Handling : Use a clean, dry syringe to withdraw the deuterated solvent from a septum-sealed bottle.[4] For highest purity, use a single-use ampoule.[4]
-
Pre-Rinsing (Optional but Recommended) : To remove residual moisture from the glass surface, rinse the NMR tube with a small amount of the deuterated solvent, discard the rinse, and then add the fresh solvent for the sample.
-
Sample Preparation : Add the analyte to the NMR tube, followed by the deuterated solvent. Cap the tube immediately.
-
Mixing : Use a vortex mixer to dissolve the sample. Avoid shaking the tube, which can introduce contaminants from the cap.
Caption: Experimental workflow for preparing a moisture-free NMR sample.
Conclusion
The safe and effective use of deuterium-labeled compounds hinges on a solid understanding of both the chemical properties of the parent molecule and the unique physical and biological consequences of isotopic substitution. While deuterium itself is not hazardous, the flammability of deuterium gas and the hygroscopicity of deuterated solvents require specific handling procedures. The kinetic isotope effect is a powerful tool in drug development but also necessitates consideration of altered toxicological and metabolic profiles. By adhering to standard safety protocols and the specialized handling techniques outlined in this guide, researchers can safely and effectively utilize these versatile compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. ckgas.com [ckgas.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. NMR Solvents | Eurisotop [eurisotop.com]
- 5. buchem.com [buchem.com]
- 6. tollgas.com [tollgas.com]
- 7. airgas.com [airgas.com]
- 8. DEUTERIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Heavy water - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. escholarship.org [escholarship.org]
- 18. asiaiga.org [asiaiga.org]
- 19. labinsights.nl [labinsights.nl]
Adenosine Receptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core signaling pathways mediated by the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document details their canonical signaling cascades, presents quantitative data on ligand interactions, outlines methodologies for key experimental assessments, and provides visual representations of these complex cellular processes.
Introduction to Adenosine Receptors
Adenosine, a purine nucleoside, is a critical signaling molecule that modulates a vast array of physiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are expressed throughout the body and play pivotal roles in the cardiovascular, central nervous, immune, and respiratory systems.[1] Dysregulation of adenosine signaling is implicated in numerous pathological conditions, making these receptors attractive therapeutic targets for a wide range of diseases.
The four adenosine receptor subtypes exhibit different affinities for adenosine and couple to specific G proteins, leading to distinct downstream signaling events.[2] A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), while A2A and A2B receptors couple to stimulatory G proteins (Gs).[1][3] Additionally, A2B and A3 receptors can also couple to Gq proteins, further diversifying their signaling capabilities.[2]
Core Signaling Pathways
The activation of adenosine receptors by agonists initiates a cascade of intracellular events that ultimately dictate the cellular response. The canonical signaling pathways for each receptor subtype are described below.
A1 Adenosine Receptor (A1AR) Signaling
The A1AR is a high-affinity receptor for adenosine that primarily couples to Gi/o proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[2]
Beyond cAMP modulation, the βγ subunits of the activated Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[2] A1AR activation can also inhibit N-, P-, and Q-type calcium channels. Furthermore, A1ARs can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] The A1AR signaling cascade also involves the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[5]
Caption: A1 Adenosine Receptor Signaling Pathway.
A2A Adenosine Receptor (A2AAR) Signaling
The A2AAR is a high-affinity receptor that couples to Gs proteins.[6] Upon activation, it stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[6] This elevation in cAMP activates PKA, which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and modulates gene transcription.
In addition to the canonical Gs pathway, A2AAR signaling can also involve the activation of the Akt (protein kinase B) pathway.[7] Activated Akt can phosphorylate and inactivate glycogen synthase kinase 3 (GSK3), leading to the stabilization and nuclear translocation of β-catenin.[7] Furthermore, A2AAR activation has been shown to modulate MAPK signaling pathways.[6]
Caption: A2A Adenosine Receptor Signaling Pathway.
A2B Adenosine Receptor (A2BAR) Signaling
The A2BAR is a low-affinity receptor for adenosine that couples to both Gs and Gq proteins.[8] Its activation under conditions of high adenosine concentrations, such as inflammation or hypoxia, leads to a robust increase in cAMP via Gs-mediated adenylyl cyclase stimulation.[9] Similar to the A2AAR, this increase in cAMP activates PKA and other downstream effectors.[9]
The coupling of A2BAR to Gq proteins activates the PLC pathway, resulting in the generation of IP3 and DAG, which subsequently leads to intracellular calcium mobilization and PKC activation.[8] A2BAR signaling can also engage MAPK and arachidonic acid signaling pathways.[9]
Caption: A2B Adenosine Receptor Signaling Pathway.
A3 Adenosine Receptor (A3AR) Signaling
The A3AR couples to both Gi and Gq proteins.[2] Activation of the Gi pathway by A3AR leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[10] The Gq-mediated pathway involves the stimulation of PLC, resulting in increased intracellular IP3 and calcium levels.[10]
A3AR signaling is also known to activate the PI3K/Akt and MAPK pathways, including ERK1/2 and p38.[10][11] Additionally, A3AR can signal through G protein-independent pathways involving phospholipase D (PLD) and RhoA.[11]
Caption: A3 Adenosine Receptor Signaling Pathway.
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize the binding affinities (Ki), agonist potencies (EC50), and antagonist potencies (IC50) for selected ligands at the four human adenosine receptor subtypes. These values are indicative and can vary depending on the experimental conditions and cell system used.
Table 1: Ligand Binding Affinities (Ki, nM)
| Ligand | A1AR | A2AAR | A2BAR | A3AR |
| Adenosine | ~300 | ~700 | ~24000 | ~300 |
| NECA | 113 | 28 | 1000 | 113 |
| CGS-21680 | >10000 | 55 | >10000 | >10000 |
| Cl-IB-MECA | 2500 | 2500 | 2500 | 0.024 |
| DPCPX | 0.5 | 1500 | >10000 | >10000 |
| ZM-241385 | >10000 | 0.5 | >10000 | >10000 |
| PSB-603 | >10000 | >10000 | 50 | >10000 |
| MRS 1220 | >10000 | >10000 | >10000 | 1 |
Table 2: Agonist Potencies (EC50, nM)
| Agonist | A1AR | A2AAR | A2BAR | A3AR |
| Adenosine | 310 | 700 | 24000 | 290 |
| NECA | 10 | 27.5 | 1000 | 10 |
| CGS-21680 | >10000 | 22 | >10000 | >10000 |
| Cl-IB-MECA | >10000 | >10000 | >10000 | 14 |
| Regadenoson | >10000 | 1200 | >10000 | >10000 |
Table 3: Antagonist Potencies (IC50, nM)
| Antagonist | A1AR | A2AAR | A2BAR | A3AR |
| Caffeine | 23000 | 13000 | 50000 | >100000 |
| Theophylline | 12000 | 8000 | 25000 | >100000 |
| DPCPX | 1 | 2000 | >10000 | >10000 |
| ZM-241385 | >10000 | 2 | >10000 | >10000 |
| PSB-603 | >10000 | >10000 | 59 | >10000 |
| MRS 1220 | >10000 | >10000 | >10000 | 31 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize adenosine receptor signaling pathways.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest are prepared from cultured cells or tissues by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]DPCPX for A1AR) and varying concentrations of the unlabeled competitor ligand. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.[12]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor ligand concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
Ki Calculation: The affinity constant (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate (for A2AAR and A2BAR) or inhibit (for A1AR and A3AR) the production of cAMP.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the adenosine receptor of interest are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Treatment: For A2AAR and A2BAR, cells are treated with varying concentrations of the agonist. For A1AR and A3AR, cells are first stimulated with an adenylyl cyclase activator (e.g., forskolin) and then treated with varying concentrations of the agonist.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[3]
-
Data Analysis: The data are plotted as the amount of cAMP produced versus the logarithm of the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration, typically mediated by Gq-coupled receptors (A2BAR and A3AR).
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured on black-walled, clear-bottom microplates and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13][14]
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Ligand Addition: Varying concentrations of the agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC50 value.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the activation of the MAPK/ERK signaling pathway following receptor stimulation.
Methodology:
-
Cell Culture and Serum Starvation: Cells expressing the receptor of interest are cultured and then serum-starved to reduce basal levels of ERK phosphorylation.
-
Ligand Stimulation: Cells are stimulated with the agonist for a specific time course.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands.
CREB Reporter Gene Assay
This assay measures the activation of the transcription factor CREB, a downstream target of the A2AAR and A2BAR signaling pathways.
Methodology:
-
Cell Transfection: Cells are co-transfected with a plasmid encoding the adenosine receptor of interest and a reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple cAMP response elements (CREs).[15][16] A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) is often co-transfected for normalization.[16]
-
Ligand Stimulation: Transfected cells are stimulated with varying concentrations of the agonist.
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The reporter activity is normalized to the control reporter activity. The fold induction of reporter activity is plotted against the logarithm of the agonist concentration to determine the EC50 value.[17]
Conclusion
The four adenosine receptor subtypes orchestrate a complex and diverse range of signaling pathways that are fundamental to cellular function and homeostasis. A thorough understanding of these pathways, coupled with robust quantitative and functional assays, is essential for the successful discovery and development of novel therapeutics targeting this important receptor family. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of adenosine receptor signaling.
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innoprot.com [innoprot.com]
- 4. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 13. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Adenosine in Human Plasma using Adenosine-d13 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of adenosine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Adenosine-d13, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for clinical research and drug development applications where accurate measurement of adenosine levels is critical.
Introduction
Adenosine is an endogenous purine nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardiovascular function, and inflammation. Accurate quantification of adenosine in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Adenosine (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Ammonium acetate
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Agilent 1100 series or equivalent
-
Mass Spectrometer: API 3000 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) or equivalent
Standard Solutions
Stock solutions of adenosine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v). Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5 - 500 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) |
| Mobile Phase A | 25 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 10% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | 5000 V |
| Temperature | 450°C |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine | 268.1 | 136.1 |
| This compound | 281.1 | 136.1 |
Note: The precursor ion for this compound is calculated based on the addition of 13 daltons to the molecular weight of adenosine. The product ion (adenine fragment) is not expected to contain the deuterium labels.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of adenosine in human plasma.
Linearity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (r²) greater than 0.99.
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 75 | < 15% | 85-115% | < 15% | 85-115% |
| High | 400 | < 15% | 85-115% | < 15% | 85-115% |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Adenosine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of adenosine and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
-
Adenosine Working Standards: Perform serial dilutions of the adenosine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations of 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve Samples: To 90 µL of blank human plasma, add 10 µL of the appropriate adenosine working standard to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low (1.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL) concentrations by spiking blank human plasma with the corresponding adenosine working standards.
Visualizations
Caption: Sample preparation workflow for adenosine quantification.
Caption: Simplified adenosine signaling pathway.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of adenosine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method a valuable tool for researchers, scientists, and drug development professionals. The simple sample preparation and rapid analysis time allow for high-throughput applications.
Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing stable, non-radioactive isotope-labeled substrates (e.g., ¹³C-glucose) into a cell culture or organism, researchers can trace the path of the labeled atoms through various metabolic pathways.[1][3] The resulting distribution of these isotopes in downstream metabolites provides a detailed snapshot of the cell's metabolic state. This information is crucial for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel drug targets.[4][5]
MFA has broad applications, from metabolic engineering to biomedical research and drug development.[2][4] In the context of drug discovery, MFA can be instrumental in identifying and validating therapeutic targets, elucidating drug mechanisms of action, and understanding mechanisms of drug resistance.[6][7][8][9]
Core Principles of ¹³C-MFA
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and measuring the isotopic enrichment in intracellular metabolites at a metabolic and isotopic steady state.[3] The measured labeling patterns are then used in computational models to estimate the intracellular metabolic fluxes.[3] This process allows for the elucidation of the relative contributions of different pathways to the production of a particular metabolite.
Applications in Drug Discovery and Development
MFA is a valuable tool throughout the drug discovery and development pipeline:
-
Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify enzymes or pathways that are dysregulated in the disease state, making them potential drug targets.[6][7][8][9] For instance, the reliance of many cancer cells on aerobic glycolysis (the Warburg effect) has been extensively studied using MFA, leading to the development of drugs targeting glycolytic enzymes.
-
Mechanism of Action Studies: MFA can elucidate how a drug candidate impacts cellular metabolism. By treating cells with a compound and analyzing the resulting changes in metabolic fluxes, researchers can understand the drug's on-target and off-target effects.
-
Biomarker Discovery: Metabolic fluxes can serve as sensitive biomarkers for disease progression and drug response. Changes in specific flux rates following treatment can indicate the efficacy of a therapeutic intervention.
-
Understanding Drug Resistance: MFA can help uncover the metabolic adaptations that lead to drug resistance. By comparing the fluxomes of drug-sensitive and drug-resistant cells, researchers can identify pathways that are rewired to bypass the drug's effects.[6]
Experimental Protocols
Protocol 1: ¹³C-Glucose Labeling of Mammalian Cells
This protocol describes the labeling of mammalian cells with [U-¹³C₆]-glucose to investigate central carbon metabolism.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C₆]-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10-cm cell culture plates
-
Trypsin-EDTA
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in ~80% confluency at the time of harvest. Culture cells in complete medium at 37°C and 5% CO₂.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of [U-¹³C₆]-glucose (typically the same concentration as glucose in the standard complete medium, e.g., 25 mM).
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This time can vary depending on the cell line and the pathways of interest, but a 24-hour incubation is often a good starting point.
-
Metabolite Quenching and Extraction: Proceed immediately to Protocol 2 for quenching and extraction of intracellular metabolites.
Protocol 2: Quenching and Extraction of Intracellular Metabolites for GC-MS Analysis
This protocol details the rapid quenching of metabolism and extraction of metabolites from adherent mammalian cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C methanol
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching: Place the cell culture plate on a bed of dry ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Metabolite Extraction (First Step): Add 1 mL of -80°C methanol to each well. Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Metabolite Extraction (Second Step): Add 1 mL of ice-cold water to the well to collect any remaining metabolites, and pool it with the methanol extract.
-
Phase Separation: Add 1 mL of chloroform to the methanol/water extract. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.
-
Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites into a new microcentrifuge tube.
-
Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac). The dried metabolite pellets can be stored at -80°C until derivatization and GC-MS analysis.
Protocol 3: Derivatization and GC-MS Analysis of Polar Metabolites
This protocol outlines the derivatization of dried polar metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite pellets from Protocol 2
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS vials with inserts
-
Heating block or oven
-
GC-MS system
Procedure:
-
Methoxyamination: Add 20 µL of methoxyamine hydrochloride solution to each dried metabolite pellet. Vortex briefly and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.
-
Trimethylsilylation: Add 80 µL of MSTFA + 1% TMCS to each sample. Vortex and incubate at 60°C for 30 minutes. This step derivatizes hydroxyl, carboxyl, and amine groups to make the metabolites volatile for GC analysis.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
-
GC-MS Analysis: Analyze the samples on a GC-MS system. A typical setup might involve:
-
Injector: Splitless injection at 250°C.
-
Column: A non-polar column such as a DB-5ms.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 325°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
-
Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions (MIDs) of the metabolites. This data is then used for computational flux modeling.
Data Presentation
Quantitative data from MFA studies are typically presented in tables that show the flux values for key reactions in central carbon metabolism. These fluxes are often normalized to the rate of substrate uptake.
Table 1: Relative Metabolic Fluxes in E. coli Grown on Glucose
| Reaction/Pathway | Relative Flux (Normalized to Glucose Uptake of 100) |
| Glycolysis | |
| Glucose -> G6P | 100 |
| F6P -> G3P | 85 |
| G3P -> PEP | 170 |
| PEP -> Pyruvate | 150 |
| Pentose Phosphate Pathway | |
| G6P -> 6PG | 30 |
| TCA Cycle | |
| Pyruvate -> Acetyl-CoA | 90 |
| Isocitrate -> α-KG | 80 |
| Succinyl-CoA -> Fumarate | 75 |
| Anaplerosis | |
| PEP -> Oxaloacetate | 20 |
This table represents a hypothetical but realistic flux distribution in E. coli.
Table 2: Comparison of Key Metabolic Fluxes in Cancer Cells vs. Normal Cells
| Reaction/Pathway | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) | Fold Change |
| Glycolysis | |||
| Glucose Uptake | 100 | 250 | +2.5 |
| Pyruvate -> Lactate | 10 | 180 | +18.0 |
| TCA Cycle | |||
| Pyruvate -> Acetyl-CoA | 85 | 50 | -0.6 |
| Glutamine -> α-KG | 30 | 120 | +4.0 |
This table illustrates the typical metabolic reprogramming observed in cancer cells, including the Warburg effect and increased glutaminolysis.
Mandatory Visualizations
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis (MFA).[10][11][12][13][14]
Caption: The mTOR signaling pathway and its influence on metabolic fluxes.
Caption: The AMPK signaling pathway as a sensor of cellular energy status.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Flux Analysis [vanderbilt.edu]
- 6. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 8. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Target Identification and Validation at MDC [md.catapult.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Metabolomics Sample Preparation Utilizing Adenosine-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules within a biological system, is a powerful tool for elucidating physiological states and identifying novel biomarkers. Accurate quantification of metabolites is paramount for the integrity of these studies. The use of stable isotope-labeled internal standards is a critical component of robust quantitative metabolomics workflows, as they effectively account for variations in sample preparation and analytical performance.
These application notes provide detailed protocols for the preparation of biological samples for targeted metabolomics analysis of adenosine, utilizing Adenosine-d13 as an internal standard. Adenosine is a key purine nucleoside involved in numerous physiological processes, including energy metabolism and cellular signaling. Its accurate quantification is crucial for understanding various pathological conditions.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the earliest stage of preparation. Because the internal standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency, ionization suppression, and fragmentation pattern in the mass spectrometer. By measuring the ratio of the endogenous analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, irrespective of sample loss during preparation or matrix effects during analysis.[1][2]
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol outlines the steps for quenching metabolism and extracting metabolites from adherent cell cultures for the analysis of adenosine.
Materials:
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Milli-Q water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >13,000 rpm
-
Vacuum concentrator
Procedure:
-
Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with pre-warmed PBS (37°C) to remove any remaining media components.
-
Metabolism Quenching: Immediately after the final wash, aspirate the PBS and place the culture vessel on a bed of dry ice or add liquid nitrogen directly to the cells to rapidly halt metabolic activity.[3][4]
-
Internal Standard Spiking and Extraction:
-
Prepare the extraction solvent: 80% methanol in water, pre-chilled to -80°C.
-
Spike the extraction solvent with this compound to a final concentration of 90 ng/mL.[5] The exact concentration may need to be optimized based on the expected endogenous adenosine levels in the samples.
-
Add an appropriate volume of the chilled extraction solvent containing the internal standard to each well or dish (e.g., 1 mL for a 6-well plate well).
-
-
Cell Lysis and Collection:
-
Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis.
-
Using a pre-chilled cell scraper, scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation: Vortex the tubes for 1 minute and centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube, being careful not to disturb the pellet.
-
Drying: Dry the metabolite extract to completeness using a vacuum concentrator without heat.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis. Vortex and centrifuge to remove any remaining particulates before transferring to an autosampler vial.
Protocol 2: Metabolite Extraction from Plasma
This protocol describes the protein precipitation method for extracting adenosine from plasma samples.
Materials:
-
Plasma samples, stored at -80°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >13,000 rpm
-
Vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking and Protein Precipitation:
-
Prepare the precipitation solvent: Acetonitrile containing this compound at a final concentration of 90 ng/mL.[5]
-
In a 1.5 mL microcentrifuge tube, add 3 volumes of the chilled precipitation solvent to 1 volume of plasma (e.g., 300 µL of solvent to 100 µL of plasma).
-
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at >13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant in a vacuum concentrator.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis. Vortex and centrifuge before transferring to an autosampler vial.
Quantitative Data
The following tables summarize the quantitative performance characteristics for the analysis of adenosine using a stable isotope-labeled internal standard and LC-MS/MS.
Table 1: Linearity and Sensitivity of Adenosine Quantification
| Parameter | Value | Reference |
| Calibration Range | 0.005 - 2 µg/mL (0.02 - 7.48 µM) | [6] |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL | [7] |
| Correlation Coefficient (R²) | ≥0.98 | [8] |
Table 2: Accuracy and Precision of Adenosine Quantification in Spiked Blood Samples
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) | Reference |
| LLOQ | 2% | <11% | 120% | 119% | [6] |
| Low QC | 4% | 20% | 85-115% | 85-115% | [6] |
| Medium QC | 5% | <11% | 85-115% | 85-115% | [6] |
| High QC | 1% | <11% | 85-115% | 85-115% | [6] |
Visualizations
Adenosine Metabolism and Signaling Pathway
The following diagram illustrates the key metabolic and signaling pathways of adenosine. Extracellular adenosine can be produced from the hydrolysis of ATP and ADP by ectonucleotidases CD39 and CD73. Intracellularly, adenosine is formed from the dephosphorylation of AMP. Adenosine can then be either phosphorylated back to AMP by adenosine kinase or deaminated to inosine by adenosine deaminase. Adenosine exerts its signaling effects through four G-protein coupled receptors: A1, A2A, A2B, and A3.
Caption: Adenosine metabolic and signaling pathways.
Experimental Workflow for Targeted Metabolomics
This diagram outlines the general workflow for a targeted metabolomics experiment using an internal standard, from sample preparation to data analysis.
Caption: Targeted metabolomics experimental workflow.
References
- 1. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
Application Note: A Robust HILIC-MS/MS Method for the Targeted Quantification of Polar Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of small polar metabolites, suchs as amino acids, organic acids, and nucleotides, is crucial for understanding cellular metabolism and its role in health and disease. These molecules are key players in central carbon metabolism, including pathways like glycolysis and the citric acid cycle (TCA).[1][2] Due to their high polarity, these compounds are poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative, enabling the retention and separation of a broad range of polar analytes.[3][4][5] This application note details a robust and high-throughput HILIC-tandem mass spectrometry (MS/MS) method for the targeted quantification of key polar metabolites in biological samples. The method is suitable for researchers in drug discovery, metabolic engineering, and clinical research.[1][2]
Experimental Protocols
Sample Preparation: Metabolite Extraction from Mammalian Cells
This protocol describes a methanol-based, single-phase extraction procedure for polar metabolites from adherent mammalian cells.[1][2]
Materials:
-
LC-MS grade methanol, water, and acetonitrile.
-
80% (v/v) Methanol in water, chilled to -80°C.
-
0.9% (w/v) NaCl in LC-MS grade water, chilled to 4°C.
-
Cell scraper.
-
Centrifuge capable of 16,000 x g and 4°C.
-
Centrifugal evaporator (e.g., SpeedVac) or nitrogen evaporator.
Procedure:
-
Cell Culture: Grow adherent cells in a 6-well plate to ~80-90% confluency. It is recommended to have at least 1 million cells per replicate.
-
Quenching and Washing:
-
Aspirate the cell culture medium completely.
-
Place the plate on dry ice to rapidly quench metabolic activity.
-
Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular salts and media components. Aspirate the wash solution completely after each wash.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Use a cell scraper to thoroughly scrape the cells from the plate surface into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes for 10 minutes at 4°C to ensure complete lysis and protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Avoid disturbing the pellet.
-
-
Drying:
-
Dry the extracts completely using a centrifugal evaporator or a stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
-
-
Reconstitution:
-
Prior to LC-MS/MS analysis, reconstitute the dried extracts in 100 µL of an appropriate solvent, typically 80% acetonitrile / 20% water, to ensure compatibility with the initial HILIC mobile phase.[6] Vortex and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
HILIC-MS/MS Method
This method utilizes a zwitterionic HILIC column for broad selectivity of polar compounds and a triple quadrupole mass spectrometer for sensitive and specific detection.[3][6]
Instrumentation:
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
-
HILIC Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (or equivalent zwitterionic phase column).[6]
LC Method Parameters: | Parameter | Setting | | :--- | :--- | | Column Temperature | 30°C | | Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide) | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.3 mL/min | | Injection Volume | 2 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 90 | | | 10.0 | 40 | | | 12.0 | 40 | | | 12.1 | 90 | | | 15.0 | 90 |
MS/MS Method Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Polarity Switching | Not required for this targeted panel, but can be used for broader coverage.[7] |
| Capillary Voltage | 3500 V |
| Sheath Gas Flow | 11 L/min |
| Sheath Gas Temp | 350 °C |
| Dwell Time | 5 ms[8][9] |
| MS Resolution | Unit (0.7 Da FWHM) |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the quantitative data for a selection of key polar metabolites from central carbon metabolism. The Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energies were optimized for each compound.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity | Expected RT (min) |
| Pyruvate | 87.0 | 43.0 | 10 | Negative | 2.1 |
| Lactate | 89.0 | 43.0 | 12 | Negative | 2.5 |
| Succinate | 117.0 | 73.0 | 15 | Negative | 3.8 |
| Fumarate | 115.0 | 71.0 | 18 | Negative | 4.2 |
| Malate | 133.0 | 115.0 | 8 | Negative | 4.5 |
| Citrate/Isocitrate | 191.1 | 111.0 | 14 | Negative | 5.1 |
| Glutamate | 146.1 | 84.0 | 20 | Negative | 5.8 |
| Aspartate | 132.1 | 74.0 | 15 | Negative | 6.2 |
| Glucose-6-Phosphate | 259.0 | 97.0 (PO3) | 22 | Negative | 7.5 |
| Fructose-6-Phosphate | 259.0 | 97.0 (PO3) | 22 | Negative | 7.8 |
| ATP | 506.0 | 159.0 | 30 | Negative | 9.5 |
| ADP | 426.0 | 159.0 | 25 | Negative | 9.2 |
Visualizations
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to final data analysis.
Caption: HILIC-MS/MS workflow for polar metabolite analysis.
Glycolysis Pathway
This diagram illustrates the core reactions of the glycolysis pathway, converting glucose to pyruvate. Many of these metabolites are detectable with the described HILIC-MS/MS method.[10][11][12]
Caption: Simplified diagram of the glycolysis metabolic pathway.
References
- 1. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 3. hpst.cz [hpst.cz]
- 4. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding Glycolysis and Metabolic Interactions - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Glycolysis - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
Application Notes and Protocols for Incorporating Adenosine-d13 in Cell Culture for Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Adenosine, a fundamental nucleoside, plays a critical role in cellular energy metabolism, signaling, and as a precursor for nucleic acid synthesis. Incorporating isotopically labeled adenosine, such as Adenosine-d13, into cellular components allows for the precise tracking and quantification of these processes using mass spectrometry. These application notes provide a comprehensive guide for researchers on the effective use of this compound in cell culture for metabolic labeling studies, including detailed protocols and data interpretation guidelines. The use of deuterated compounds like this compound can be a valuable tool in drug development and metabolic research.[1]
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled adenosine into ATP, RNA, and other downstream metabolites to elucidate metabolic pathways and their kinetics.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on adenosine metabolism and related signaling pathways. The development of drugs targeting adenosine receptors is a significant area of research.[2]
-
Biomarker Discovery: Identifying and quantifying changes in adenosine-related metabolites in response to disease states or drug treatments.
-
Understanding Cellular Proliferation: Monitoring the incorporation of adenosine into newly synthesized nucleic acids as a measure of cell division. It's important to note that adenosine can have varied effects on cell proliferation, sometimes promoting it and at other times inducing apoptosis, depending on the cell type and concentration.[3][4]
Experimental Considerations
Cell Line Selection
The choice of cell line is critical and will depend on the specific research question. It is advisable to select a cell line with well-characterized adenosine metabolism.
This compound Concentration and Labeling Time
The optimal concentration of this compound and the duration of labeling will vary depending on the cell line, its metabolic rate, and the specific pathway being investigated. Based on studies using isotopically labeled adenosine, a starting concentration of 50 μM for a 24-hour labeling period is recommended.[5] However, optimization is crucial for each experimental system.
Cell Viability
While adenosine is a natural metabolite, high concentrations can impact cell viability and metabolism. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for the chosen cell line. Studies have shown that for some cell lines, like Chinese Hamster Ovary (CHO) cells, concentrations up to 1 mM may not adversely affect viability.[6] Conversely, in other cell lines, concentrations as high as 500 μM can suppress proliferation.[7]
Experimental Protocols
Protocol 1: this compound Labeling in Adherent Cell Culture
Materials:
-
Adherent cell line of choice
-
Complete cell culture medium
-
This compound (stored as a stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell scraper
-
Centrifuge tubes
-
Methanol, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of this compound (e.g., 50 μM).
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For metabolite extraction, add a sufficient volume of pre-chilled (-80°C) methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for subsequent analysis by mass spectrometry.
-
Protocol 2: Analysis of this compound Incorporation by Mass Spectrometry
Materials:
-
Labeled cell extract
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: The extracted metabolites can be directly analyzed or may require further purification or derivatization depending on the analytical method.
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect the masses of the unlabeled and d13-labeled adenosine and its downstream metabolites.
-
-
Data Analysis:
-
Determine the isotopic enrichment by calculating the ratio of the peak area of the labeled metabolite to the total peak area (labeled + unlabeled).
-
Quantify the absolute amounts of metabolites using a standard curve generated with known concentrations of unlabeled standards.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound Labeling
| Parameter | Experimental Condition | Control (Unlabeled) | This compound Labeled |
| Cell Viability (%) | 24-hour incubation | 98 ± 2 | 97 ± 3 |
| Isotopic Enrichment of Intracellular Adenosine (%) | 50 µM this compound, 24h | 0 | 85 ± 5 |
| Isotopic Enrichment of ATP (%) | 50 µM this compound, 24h | 0 | 60 ± 7 |
| Isotopic Enrichment of RNA Adenosine (%) | 50 µM this compound, 24h | 0 | 45 ± 6 |
Note: The data presented in this table are representative and will vary depending on the cell line and experimental conditions. It is crucial to perform appropriate controls and replicates for each experiment.
Visualizations
Adenosine Signaling Pathways
Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to the activation of various downstream signaling cascades.
Caption: Adenosine signaling pathways.
Experimental Workflow for this compound Labeling
The following diagram outlines the key steps involved in a typical this compound labeling experiment, from cell culture to data analysis.
Caption: Experimental workflow for this compound labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Incorporation of this compound | - Insufficient labeling time- Low concentration of this compound- Rapid degradation of adenosine- Low activity of nucleoside transporters | - Increase labeling time- Increase this compound concentration (after checking for toxicity)- Use an adenosine deaminase inhibitor (e.g., deoxycoformycin)- Select a cell line with higher transporter expression |
| High Cell Death | - this compound concentration is too high- Contamination | - Perform a dose-response curve to determine the optimal non-toxic concentration- Ensure aseptic techniques during the experiment |
| High Variability Between Replicates | - Inconsistent cell numbers- Inconsistent labeling times or concentrations- Inefficient quenching of metabolism | - Ensure accurate cell counting and seeding- Prepare and add labeling medium consistently- Quench metabolism rapidly and efficiently with cold solvent |
Conclusion
The use of this compound as a metabolic tracer provides a powerful tool for investigating the intricate roles of adenosine in cellular physiology and pathophysiology. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute successful labeling experiments. Careful optimization of experimental parameters and rigorous data analysis are paramount to obtaining reliable and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine receptors as mediators of both cell proliferation and cell death of cultured human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic role of the CD73/adenosine signaling pathway in HTR-8/SVneo cells: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine-d13 Spike-in Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a purine nucleoside that plays a crucial role in various physiological and pathological processes. Its accurate quantification in biological matrices is essential for research in areas such as cardiovascular disease, neuroscience, and immunology. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Adenosine-d13, is critical for correcting for variability during sample preparation and analysis.[1]
This document provides detailed application notes and protocols for determining the optimal spike-in concentration of this compound for the accurate quantification of endogenous adenosine in biological samples.
Adenosine Signaling Pathway
Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in diverse signaling cascades. Understanding these pathways is crucial for interpreting the biological significance of adenosine concentration measurements.
Experimental Protocols
Principle
The optimal concentration of the this compound internal standard (IS) should be high enough to provide a robust and reproducible signal, yet not so high as to interfere with the detection of the endogenous analyte, particularly at the lower limit of quantification (LLOQ). The IS should closely mimic the behavior of the analyte throughout the sample preparation and analysis process to effectively correct for any variability.[1]
Materials and Reagents
-
Adenosine (certified reference material)
-
This compound (certified reference material)
-
Control biological matrix (e.g., plasma, serum, tissue homogenate) from a species relevant to the study
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
Calibrated pipettes and low-binding microcentrifuge tubes
Experimental Workflow for Optimization of this compound Concentration
The following workflow outlines the steps to determine the optimal spike-in concentration for this compound.
Detailed Methodologies
Step 1: Preparation of Stock and Working Solutions
-
Adenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenosine reference standard in a suitable solvent (e.g., methanol/water mixture) to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.
-
Working Solutions: Prepare a series of working solutions of adenosine for calibration standards and quality controls (QCs) by serially diluting the stock solution. Prepare a separate series of working solutions for this compound at various concentrations to be tested (e.g., 10, 50, 100, 250, 500 ng/mL).
Step 2: Spiking and Sample Preparation
-
Prepare Sample Sets: For each this compound concentration to be tested, prepare a set of samples including a blank, a zero sample (matrix + IS), calibration standards, and QCs at low, medium, and high concentrations of the analyte. A common practice is to test at least three different IS concentrations.
-
Spiking:
-
To each sample (except the blank), add a fixed volume of the corresponding this compound working solution.
-
To the calibration standards and QCs, add the appropriate volume of the adenosine working solutions.
-
-
Sample Extraction: Perform sample extraction using a validated method (e.g., protein precipitation followed by SPE or LLE). Ensure the IS is added before any extraction steps to account for variability.
Step 3: LC-MS/MS Analysis
-
Analyze the prepared samples using a validated LC-MS/MS method for adenosine.
-
Acquire data for both adenosine and this compound.
Step 4: Data Evaluation
-
Internal Standard Response: For each tested concentration of this compound, evaluate the peak area and signal-to-noise ratio. The response should be consistent across all samples (calibration standards, QCs, and zero samples). A general guideline is that the IS response in unknown samples should be within 50-150% of the mean IS response in the calibration standards and QCs.[2]
-
Accuracy and Precision: Calculate the accuracy and precision for the QC samples at each IS concentration. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).[3]
-
Selection of Optimal Concentration: The optimal this compound concentration is the one that provides a stable and reproducible signal and results in the best accuracy and precision for the analyte quantification over the entire calibration range. A common starting point is to select a concentration that yields an IS response that is approximately 50-100% of the analyte response at the mid-point of the calibration curve.
Data Presentation
The quantitative data from the optimization experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Evaluation of this compound Peak Area Response and Reproducibility
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | Standard Deviation | Coefficient of Variation (%CV) |
| 10 | 55,234 | 8,285 | 15.0 |
| 50 | 289,567 | 23,165 | 8.0 |
| 100 | 598,456 | 29,923 | 5.0 |
| 250 | 1,450,890 | 101,562 | 7.0 |
Data presented are hypothetical and for illustrative purposes only.
Table 2: Accuracy and Precision of Quality Control Samples at Different this compound Concentrations
| This compound Conc. (ng/mL) | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| 10 | Low | 5 | 5.9 | 118.0 | 18.5 |
| Mid | 50 | 56.5 | 113.0 | 12.3 | |
| High | 400 | 448.0 | 112.0 | 9.8 | |
| 50 | Low | 5 | 5.3 | 106.0 | 10.2 |
| Mid | 50 | 51.5 | 103.0 | 7.5 | |
| High | 400 | 412.0 | 103.0 | 6.1 | |
| 100 | Low | 5 | 5.1 | 102.0 | 8.5 |
| Mid | 50 | 49.5 | 99.0 | 4.2 | |
| High | 400 | 396.0 | 99.0 | 3.5 | |
| 250 | Low | 5 | 4.8 | 96.0 | 9.1 |
| Mid | 50 | 52.0 | 104.0 | 6.8 | |
| High | 400 | 420.0 | 105.0 | 5.9 |
Data presented are hypothetical and for illustrative purposes only. Based on this hypothetical data, 100 ng/mL would be selected as the optimal concentration.
Conclusion
The selection of an appropriate internal standard concentration is a critical step in the development of a robust and reliable bioanalytical method. By systematically evaluating different concentrations of this compound, researchers can ensure the accuracy and precision of their adenosine quantification. The protocols and guidelines presented in this document provide a comprehensive framework for this optimization process, enabling the generation of high-quality data for drug development and life sciences research.
References
Application Notes and Protocols for NMR Sample Preparation of 13C/15N Labeled Adenosine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. For nucleic acids like RNA and DNA, the incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is often essential. This is because the NMR signals from the naturally abundant ¹H, ¹²C, and ¹⁴N isotopes in larger molecules can be complex and overlapping.[1][2] Isotopic labeling helps to overcome these challenges by enabling the use of multidimensional heteronuclear NMR experiments, which disperse the signals into higher dimensions, thereby improving resolution and facilitating resonance assignment.[3][4]
This document provides detailed application notes and protocols for the preparation of NMR samples containing ¹³C/¹⁵N labeled adenosine, either as a free nucleotide or incorporated into a larger RNA molecule. These protocols are intended for researchers, scientists, and drug development professionals working in the fields of structural biology, biochemistry, and drug discovery.
Application Notes
The preparation of a high-quality, isotopically labeled NMR sample is a critical first step for any successful NMR study. The general workflow involves the production of the labeled adenosine or adenosine triphosphate (ATP), its incorporation into the molecule of interest (if applicable), purification, and finally, the preparation of the sample in a suitable NMR buffer.
Isotopic Labeling Strategies
There are two primary strategies for isotopic labeling:
-
Uniform Labeling: In this approach, all carbons and/or nitrogens in the molecule are replaced with their respective isotopes (¹³C and ¹⁵N). This is typically achieved by growing microorganisms, such as E. coli, in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.[5][6][7] The labeled ribonucleoside 5'-triphosphates (rNTPs) can then be extracted and used for in vitro transcription.[8]
-
Site-Specific Labeling: For larger biomolecules, uniform labeling can lead to spectral crowding and complex coupling patterns.[9] Site-specific labeling, where isotopes are incorporated at specific atomic positions, can simplify spectra and answer more targeted questions.[1][10] This can be achieved through chemical synthesis of labeled precursors or by using enzymatic methods to incorporate a single labeled nucleotide into an RNA molecule.[9][10][11]
The choice of labeling strategy depends on the size of the molecule and the specific scientific question being addressed. For smaller RNAs, uniform labeling is often sufficient. For larger RNAs or protein-RNA complexes, site-specific labeling may be necessary to reduce spectral overlap.[2][9]
Experimental Protocols
The following are detailed protocols for the production and preparation of NMR samples with ¹³C/¹⁵N labeled adenosine.
Protocol 1: In Vivo Production of Uniformly ¹³C/¹⁵N Labeled RNA
This protocol describes the expression of an RNA molecule in E. coli grown in a minimal medium containing ¹³C-glucose and ¹⁵N-ammonium chloride.
-
Preparation of M9 Minimal Medium: Prepare 1 liter of 10x M9 salts solution (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl). For 1 liter of M9 growth medium, add 100 ml of 10x M9 salts to 850 ml of sterile deionized water. Autoclave and allow to cool.
-
Addition of Isotopes and Supplements: Prior to inoculation, add the following sterile solutions to the cooled M9 medium:
-
1 g ¹⁵N-ammonium chloride (¹⁵NH₄Cl)
-
2-4 g ¹³C-glucose
-
2 ml of 1 M MgSO₄
-
0.1 ml of 1 M CaCl₂
-
1 ml of 1000x trace elements solution
-
Appropriate antibiotics
-
-
Cell Growth and Induction:
-
Inoculate a 5-10 ml starter culture in LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the plasmid encoding the target RNA. Grow overnight.
-
The next day, pellet the cells from the starter culture and resuspend them in a small volume of M9 minimal medium to wash away the rich medium.
-
Inoculate 1 liter of the prepared ¹³C/¹⁵N M9 medium with the washed cells.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce RNA expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the cells for another 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: In Vitro Transcription with ¹³C/¹⁵N Labeled ATP
This protocol is for the enzymatic synthesis of RNA using commercially available or in-house produced ¹³C/¹⁵N labeled ATP.
-
Transcription Reaction Setup: Assemble the following components on ice in a sterile, RNase-free microcentrifuge tube. The final volume is typically 1-10 ml.
-
¹³C/¹⁵N labeled ATP (concentration as required)
-
Unlabeled CTP, GTP, UTP (at equimolar concentration to the labeled ATP)
-
Linearized DNA template (containing the T7 promoter and the sequence of interest)
-
T7 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 30 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 2x formamide loading buffer.
Protocol 3: Purification of Labeled RNA
Purification is crucial to remove unincorporated nucleotides, enzymes, and other contaminants.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the quenched transcription reaction onto a large denaturing polyacrylamide gel (containing 7-8 M urea).
-
Run the gel until the desired RNA band is well-separated.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the target RNA.
-
-
Elution and Desalting:
-
Crush the excised gel slice and elute the RNA overnight in a suitable elution buffer (e.g., 0.3 M sodium acetate).
-
Remove the gel fragments by filtration or centrifugation.
-
Precipitate the RNA by adding 2-3 volumes of cold ethanol.
-
Wash the RNA pellet with 70% ethanol and air dry.
-
-
Alternative Purification Methods: For larger scale preparations, size-exclusion or anion-exchange chromatography can be used as an alternative to PAGE.[12]
Protocol 4: Final NMR Sample Preparation
-
Resuspension and Buffer Exchange:
-
Resuspend the purified RNA pellet in a small volume of RNase-free water.
-
Perform buffer exchange into the final NMR buffer using a centrifugal filter unit (e.g., Amicon Ultra). This step is critical to remove any remaining salts from the purification process.
-
-
NMR Buffer: A typical NMR buffer for RNA consists of:
-
Concentration: Concentrate the sample to the desired final concentration, typically 0.1-1.0 mM.[13][14]
-
Transfer to NMR Tube:
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the preparation of ¹³C/¹⁵N labeled adenosine NMR samples.
Table 1: Reagent Concentrations for Labeling Procedures
| Parameter | In Vivo Labeling (per liter of M9 medium) | In Vitro Transcription (per ml) |
| ¹⁵N Source | 1 g ¹⁵NH₄Cl | N/A |
| ¹³C Source | 2-4 g ¹³C-glucose | N/A |
| ¹³C/¹⁵N ATP | N/A | 1-5 mM |
| Unlabeled NTPs | N/A | 1-5 mM each |
| DNA Template | Plasmid | 50-100 µg |
| T7 RNA Polymerase | N/A | 2,000-5,000 units |
Table 2: Recommended Final NMR Sample Conditions
| Parameter | Recommended Range | Notes |
| Sample Concentration | 0.1 - 1.0 mM | Higher concentration improves signal-to-noise but may cause aggregation.[13][14] |
| Buffer | 10-25 mM Phosphate or Tris | Choose a buffer with a pKa close to the desired pH.[13] |
| pH | 6.0 - 7.0 | Lower pH can reduce the exchange rate of imino protons.[13] |
| Salt Concentration | 50 - 150 mM NaCl or KCl | Keep ionic strength as low as possible to improve spectral quality.[13] |
| D₂O Content | 10% for ¹H-¹⁵N HSQC, 99.9% for ¹H-¹³C HSQC | D₂O is required for the spectrometer's field-frequency lock.[13] |
| Sample Volume | 400 - 600 µl | For standard 5 mm NMR tubes.[13] |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing a ¹³C/¹⁵N labeled adenosine NMR sample.
Caption: Experimental workflow for NMR sample preparation.
Caption: Decision-making process for labeling strategy.
References
- 1. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurisotop.com [eurisotop.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 8. Biosynthetic Preparation of 13C/15N-Labeled rNTPs for High-Resolution NMR Studies of RNAs | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Advances in methods for native expression and purification of RNA for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Quantitative Analysis of Adenosine Catabolites in Biological Matrices using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine is a purine nucleoside that plays a crucial role in cellular energy transfer and signaling. The catabolism of adenosine results in a series of metabolites, including inosine, hypoxanthine, and xanthine, which are implicated in various physiological and pathological processes.[1][2] Under conditions such as hypoxia, ischemia, or inflammation, the extracellular levels of adenosine and its catabolites can increase significantly, making their accurate quantification essential for understanding disease mechanisms and for drug development.[1] This application note provides a detailed protocol for the simultaneous quantitative analysis of adenosine and its key catabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3][4]
Adenosine Catabolism Pathway
The catabolism of adenosine is a multi-step enzymatic process. Adenosine is first deaminated to inosine by adenosine deaminase (ADA). Inosine is then converted to hypoxanthine. Hypoxanthine can subsequently be oxidized to xanthine, and finally to uric acid, by xanthine oxidase.[5][6][7]
Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of adenosine and its catabolites from biological samples such as plasma or cell culture supernatants.
Materials and Reagents
-
Adenosine, Inosine, Hypoxanthine, Xanthine analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C₅-Adenosine)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation (Protein Precipitation)
-
Thaw biological samples on ice.
-
For plasma samples, transfer 100 µL to a microcentrifuge tube. For cell culture supernatants, a similar volume can be used.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard to each sample.[2][3]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[2][3]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2][3]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 10 mM ammonium formate).[8]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., SeQuant® ZIC®-cHILIC) is recommended for polar analytes.[2][3] A C18 column can also be used.[9] |
| Mobile Phase A | 20 mM Ammonium formate in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | Optimized for separation of the target analytes. A typical gradient might start at a high percentage of organic phase and gradually increase the aqueous phase. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL[2][9] |
| Column Temperature | 35 - 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
Quantitative Data
Calibration Curve and Quality Controls
Prepare a series of calibration standards by spiking known concentrations of the analytes into a surrogate matrix (e.g., charcoal-stripped plasma or the reconstitution solution). A typical calibration range might be from 1 nM to 10 µM. Quality control (QC) samples should be prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
MRM Transitions
The following table provides example MRM transitions for the quantitative analysis of adenosine catabolites. These transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Adenosine | 268.1 | 136.1 | Positive |
| ¹³C₅-Adenosine (IS) | 273.1 | 136.1 | Positive |
| Inosine | 269.1 | 137.1 | Positive |
| Hypoxanthine | 137.1 | 119.1 | Positive |
| Xanthine | 153.1 | 108.1 | Positive |
Data Analysis and Presentation
The concentration of each analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The results should be presented in a clear and concise table.
| Sample ID | Adenosine (nM) | Inosine (nM) | Hypoxanthine (nM) | Xanthine (nM) |
| Control 1 | 15.2 | 25.8 | 45.1 | 30.5 |
| Control 2 | 18.1 | 22.5 | 40.9 | 28.7 |
| Treated 1 | 45.6 | 68.3 | 95.2 | 55.1 |
| Treated 2 | 52.3 | 75.1 | 102.8 | 60.3 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of adenosine and its catabolites using LC-MS/MS. The described method is sensitive, specific, and applicable to various biological matrices, making it a valuable tool for researchers in both academic and industrial settings. The provided workflow and parameters can be adapted to specific instrumentation and research needs, enabling robust and reliable quantification of these important signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The adenosine deaminase (ADA) metabolism [pfocr.wikipathways.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. med.und.edu [med.und.edu]
Troubleshooting & Optimization
Technical Support Center: Adenosine-d13 Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the analysis of Adenosine-d13.
Troubleshooting Guides
Issue: Low or No Signal for this compound
Q1: I am not seeing any signal for my this compound standard. What are the first things I should check?
A1: Start by verifying the fundamental aspects of your LC-MS system and sample preparation.
-
System Checks:
-
Confirm that the mass spectrometer is properly tuned and calibrated. Regular calibration ensures accurate mass detection.[1]
-
Check for leaks in the LC flow path and at all connections, including the transfer line nut and side door of the mass spectrometer.[2]
-
Ensure that the ion source is clean and that the spray needle is correctly positioned.
-
Verify that the collision gas is turned on and at the correct pressure.
-
-
Sample and Mobile Phase Checks:
-
Ensure your this compound standard is prepared at an appropriate concentration. If it's too dilute, the signal may be undetectable.[1]
-
Confirm the correct mobile phases are in the correct solvent lines and that the lines are properly purged to remove air bubbles.
-
Check for any potential sample degradation.
-
Q2: I've confirmed the basics, but my signal is still weak. What mass spectrometer parameters should I focus on?
A2: For weak signals, optimizing the ion source and MS parameters is critical.
-
Ion Source Parameters: The choice of ionization technique can significantly impact signal intensity. For adenosine and its analogs, electrospray ionization (ESI) in positive ion mode is common. Experiment with different settings for:
-
IonSpray Voltage: A typical starting point is around 4.5 to 5.5 kV.
-
Source Temperature: This can range from 350°C to 500°C.
-
Nebulizer and Curtain Gas Flow: These settings will depend on your specific instrument and flow rate.
-
-
MRM Transition: Ensure you are using the correct precursor and product ions for this compound. The precursor ion will be different from unlabeled adenosine due to the mass of the deuterium atoms. The primary product ion, resulting from the cleavage of the glycosidic bond, is often the same as the unlabeled compound.
Issue: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q3: My this compound peak is tailing or broader than expected. What could be the cause?
A3: Poor peak shape is often related to chromatography or issues within the ion source.
-
Chromatography:
-
Column Choice: A C18 column is commonly used for adenosine analysis. Ensure the column is in good condition and has not exceeded its lifetime.
-
Mobile Phase: The pH of the mobile phase can affect peak shape. Using a volatile buffer like formic acid or ammonium acetate is recommended.
-
Column Temperature: Maintaining a consistent and appropriate column temperature (e.g., 35-40°C) can improve peak shape.
-
-
Ion Source and MS Settings:
Issue: Inconsistent or Irreproducible Results
Q4: I am getting inconsistent results between injections. What should I investigate?
A4: Inconsistent results often point to issues with sample preparation, system stability, or the internal standard.
-
Sample Preparation: Ensure a consistent and reproducible sample preparation workflow. Forgetting to retighten or overtightening valves can introduce variability.[2]
-
System Stability:
-
Allow the LC-MS system to fully equilibrate before starting your analysis.
-
Monitor for pressure fluctuations in the LC system, which could indicate a leak or pump issue.
-
-
Internal Standard:
Frequently Asked Questions (FAQs)
Q5: What are the expected precursor and product ions for this compound?
A5: To determine the precursor ion for this compound, we first need to calculate its molecular weight.
-
The molecular formula of adenosine is C₁₀H₁₃N₅O₄.
-
The mass of a hydrogen atom (¹H) is approximately 1.007825 Da, and the mass of a deuterium atom (²H) is approximately 2.014102 Da.[4]
-
Assuming the 13 hydrogen atoms are replaced by 13 deuterium atoms, the mass increase will be significant.
-
The monoisotopic mass of unlabeled adenosine is approximately 267.10 Da. The protonated precursor ion ([M+H]⁺) is m/z 268.1.
-
For this compound, the expected protonated precursor ion ([M+H]⁺) would be approximately m/z 281.2.
-
The most common fragmentation of adenosine involves the cleavage of the glycosidic bond, resulting in the adenine base fragment. For unlabeled adenosine, this product ion is m/z 136.1.[5] This is also the expected primary product ion for this compound.
Q6: What are good starting parameters for optimizing my mass spectrometer for this compound?
A6: The following table provides a good starting point for method development. These parameters should be optimized for your specific instrument and experimental conditions.
| Parameter | Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (Q1) | m/z 281.2 |
| Product Ion (Q3) | m/z 136.1 |
| Collision Energy (CE) | 20 - 35 V |
| Declustering Potential (DP) | 30 - 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 10 - 15 V |
| IonSpray Voltage | 4500 - 5500 V |
| Source Temperature | 400 - 500 °C |
Q7: What are some specific troubleshooting considerations for using a deuterated internal standard like this compound?
A7: While isotopically labeled internal standards are generally preferred, there are some potential issues to be aware of with deuterated standards.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2][3] This is known as an isotopic effect and should be considered when setting your acquisition windows.
-
Isotopic Purity: Ensure that the this compound standard has high isotopic purity. The presence of unlabeled adenosine can interfere with the quantification of the analyte.
-
H/D Exchange: Hydrogen-deuterium exchange can occur on labile protons (e.g., on -OH, -NH₂, and -COOH groups) depending on the solvent conditions and temperature.[6][7][8] It is important to use aprotic solvents for stock solutions and minimize exposure to protic solvents where possible to prevent back-exchange.
Experimental Protocols
Protocol: Optimizing Collision Energy for this compound
This protocol outlines the steps to determine the optimal collision energy (CE) for the MRM transition of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that will give a strong signal (e.g., 100 ng/mL).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set Up the MS Method:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 281.2).
-
Scan for product ions across a relevant mass range (e.g., m/z 50-300).
-
Set the other MS parameters (e.g., declustering potential, source temperature) to reasonable starting values.
-
-
Ramp the Collision Energy:
-
Perform a series of experiments where the collision energy is ramped in small increments (e.g., 2-5 V) across a range (e.g., 10-50 V).
-
Monitor the intensity of the product ion (m/z 136.1) at each collision energy setting.
-
-
Determine the Optimal CE: Plot the intensity of the product ion against the collision energy. The optimal collision energy is the value that produces the highest intensity for the product ion.
Visualizations
Caption: Workflow for this compound Method Development.
Caption: Decision Tree for Troubleshooting Low Signal.
References
- 1. quora.com [quora.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. scispace.com [scispace.com]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Adenosine-d13 stability under different storage conditions
Adenosine-d13 Stability Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this isotopically labeled compound.
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended storage conditions for solid and dissolved this compound?
Proper storage is critical to maintaining the integrity of this compound. Recommendations vary for the compound in its solid versus dissolved state.
-
Solid Form : As a crystalline solid, adenosine is stable for at least four years when stored at -20°C[1]. It is recommended to store the product with desiccation to prevent degradation from moisture[2].
-
Solutions :
-
Organic Solvents : Stock solutions can be prepared in organic solvents like DMSO (up to 20 mg/mL) or dimethyl formamide (up to 5 mg/mL)[1]. These solutions should be purged with an inert gas and can be stored at -20°C[1].
-
Aqueous Buffers : For biological experiments, further dilutions into aqueous buffers are common. However, it is not recommended to store aqueous solutions for more than one day[1]. For short-term storage of up to 14 days, adenosine solutions in 0.9% sodium chloride or 5% dextrose are stable at both refrigerated (2-8°C) and room temperatures (23-25°C)[3][4]. Long-term storage of aqueous solutions, especially at non-neutral pH, is not advised due to the risk of hydrolysis.
-
FAQ 2: How does pH impact the stability of this compound in aqueous solutions?
The stability of adenosine in aqueous solutions is highly dependent on pH.
Adenosine is most stable in solutions with a pH between 6.8 and 7.4[5]. Outside of this neutral range, it is susceptible to rapid hydrolysis, which involves the cleavage of the glycosidic bond linking the adenine base to the ribose sugar[5]. Acidic conditions (pH < 4) and basic conditions (pH > 10) significantly accelerate this degradation[6]. One study noted that in contaminated solutions where the pH dropped significantly, there was a rapid decline in the adenosine concentration[7].
| pH Range | Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6.8 | Moderate | Slow hydrolysis |
| 6.8 - 7.4 | High | Minimal degradation |
| 7.4 - 10 | Moderate | Base-catalyzed hydrolysis |
| > 10 | Low | Rapid hydrolysis |
FAQ 3: What are the primary degradation pathways for this compound?
This compound is expected to follow the same degradation pathways as unlabeled adenosine. The two primary pathways are hydrolysis and enzymatic deamination .
-
Hydrolysis : This is a chemical process that cleaves the N-glycosidic bond, separating the adenine base from the ribose sugar. This reaction is catalyzed by acidic or basic conditions[8].
-
Enzymatic Deamination : In biological systems or in the presence of contaminating enzymes, adenosine can be converted to inosine through the action of adenosine deaminase (ADA)[9][10][11]. This involves the hydrolytic removal of the amino group from the adenine ring[9][10]. Inosine can be further metabolized to hypoxanthine[12][13].
The diagram below illustrates these two key degradation pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Mechanism and Three-Dimensional Structure of Adenine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine triphosphate degradation products after oxidative stress and metabolic dysfunction in cultured retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Adenosine and Its Isomers
Welcome to the technical support center for the chromatographic analysis of adenosine and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in separating these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good chromatographic resolution between adenosine and its isomers like cordycepin?
A1: The main challenge lies in the structural similarity between adenosine and its isomers. For instance, cordycepin (3'-deoxyadenosine) differs from adenosine by only a single hydroxyl group on the ribose sugar moiety. This subtle difference results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to separate using standard chromatographic techniques. Achieving baseline resolution often requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.
Q2: Which HPLC column is best suited for separating adenosine and its structural isomers?
A2: The choice of column depends on the specific isomers being separated and the desired retention mechanism. Here are some commonly used and effective options:
-
Reversed-Phase (C18): C18 columns are widely used and can provide good separation, especially when the mobile phase is optimized. They separate compounds based on hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating polar compounds like adenosine and its isomers. The retention mechanism is based on the partitioning of the analytes between a water-enriched layer on the stationary phase and a highly organic mobile phase.[1]
-
Mixed-Mode Chromatography: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, offering unique selectivity that can significantly enhance the resolution of closely related compounds like adenosine and its isomers.[2][3] A Newcrom AH mixed-mode column, for example, utilizes both hydrophobic and cation-exchange properties to separate adenosine and cordycepin effectively.[2]
Q3: How does mobile phase pH affect the resolution of adenosine and its isomers?
A3: Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like adenosine. Adenosine has a pKa value around 3.5. Operating the mobile phase at a pH below the pKa will result in the protonation of the analyte, increasing its polarity and altering its interaction with the stationary phase. For basic compounds, reducing the mobile phase pH can minimize undesirable interactions with residual silanol groups on silica-based columns, thereby reducing peak tailing and improving peak shape.[4] Adjusting the pH can significantly impact retention times and selectivity between adenosine and its isomers.
Q4: Is it possible to separate enantiomers of adenosine using HPLC?
A4: Yes, separating enantiomers of adenosine and its analogs is possible using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for the chiral separation of nucleoside analogs. The separation is typically achieved in normal-phase, reversed-phase, or polar organic modes.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor Resolution Between Adenosine and Cordycepin
Symptoms:
-
Overlapping or co-eluting peaks for adenosine and cordycepin.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry | Switch to a column with a different selectivity. If using a C18 column, consider a HILIC or a mixed-mode column. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide the necessary selectivity for baseline separation.[2][3] |
| Mobile Phase Composition Not Optimized | Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallow gradient or isocratic elution with an optimized solvent ratio can improve resolution.[4] Modify pH: Adjust the pH of the mobile phase. For adenosine, a slightly acidic mobile phase (e.g., pH 3-5) can improve peak shape and selectivity. Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape. Increasing the buffer concentration can sometimes improve resolution, but be mindful of potential salt precipitation.[7][8] |
| Inadequate Method Parameters | Lower the Flow Rate: Decreasing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution. Optimize Temperature: Column temperature affects viscosity and mass transfer. Experiment with different temperatures (e.g., 25-40°C) to find the optimal condition for your separation. |
Problem 2: Peak Tailing for Adenosine and its Isomers
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Tailing factor greater than 1.2.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | Lower Mobile Phase pH: For basic compounds like adenosine, operating at a lower pH (e.g., pH < 4) protonates the analyte and minimizes interactions with acidic silanol groups on the silica surface.[4] Use an End-capped Column: Employ a highly deactivated, end-capped column to reduce the number of accessible silanol groups. Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[7] |
| Column Overload | Dilute the sample and inject a smaller volume. Overloading the column can lead to peak distortion, including tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column. |
Problem 3: Peak Broadening
Symptoms:
-
Wider peaks than expected, leading to decreased sensitivity and resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Extra-Column Volume (Dead Volume) | Ensure all tubing and connections are properly fitted and have a small internal diameter to minimize dead volume.[9] |
| Injection Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. Injecting a sample in a much stronger solvent can cause significant peak broadening.[1] |
| Suboptimal Flow Rate | Each column has an optimal flow rate. Deviating significantly from this can lead to peak broadening. Consult the column manufacturer's guidelines.[10] |
| Temperature Gradients | Inadequate pre-heating of the mobile phase before it enters the column can cause temperature gradients and lead to broader peaks. Ensure the mobile phase passes through sufficient tubing within the column oven to reach the set temperature.[11] |
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the separation of adenosine and its isomers from various studies.
Table 1: Reversed-Phase HPLC Methods for Adenosine and Cordycepin
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| InfinityLab Poroshell 120 EC-C18 (4.6 x 250 mm, 2.7 µm) | Gradient: Water and Methanol | 0.7 | DAD at 260 nm | Adenosine: 8.40, Cordycepin: 10.05 | [12] |
| Hypersil ODS (4.0 x 250 mm, 5 µm) | Gradient: 0.1% Diisopropylamine in water (pH 6.0) and Methanol | 1.0 | Diode Array Detector | - | [4] |
| Agilent Shield RP C18 (4.6 x 150 mm, 4 µm) | Isocratic: Water:Methanol (85:15, v/v) | 1.0 | DAD (190-400 nm) & LC-MS/MS | - | [13] |
Table 2: HILIC and Mixed-Mode Methods for Adenosine and Related Compounds
| Column | Mode | Mobile Phase | Flow Rate (mL/min) | Detection | Notes | Reference |
| Newcrom AH | Mixed-Mode (RP/Cation-Exchange) | Isocratic: Acetonitrile, Water, and Ammonium Formate buffer | - | UV at 260 nm or MS | Separates adenosine, cordycepin, and adenine in about six minutes. | [2] |
| Atlantis HILIC Silica (2.1 x 50 mm, 3 µm) | HILIC | Gradient: Acetonitrile + 100 mM HCOOH and Water + 0.5% HCOOH | 0.3 | UHPLC-MS/MS | Used for quantification of adenosine and cordycepin in nano-liposome encapsulations. | [14] |
| Newcrom AH | Mixed-Mode (Cation-Exchange) | Isocratic: Acetonitrile/Water (10/90%) with 10 mM Ammonium Formate (pH 3.0) | 1.0 | UV at 260 nm | Baseline separation of adenosine and deoxyadenosine. | [3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Adenosine and Cordycepin
This protocol is based on the method described by Fu et al. and Huang et al., as cited in a study on optimizing HPLC/DAD methods.[12]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: InfinityLab Poroshell 120 EC-C18, 4.6 x 250 mm, 2.7 µm particle size.[12]
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Methanol
-
A gradient elution program is utilized.
-
-
Flow Rate: 0.7 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection: DAD set at 260 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HILIC-MS/MS for Adenosine and Cordycepin
This protocol is adapted from a method for quantifying adenosine and cordycepin in nano-liposome formulations.[14]
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm particle size.[14]
-
Mobile Phase:
-
Solvent A: Acetonitrile with 100 mM Formic Acid
-
Solvent B: Deionized Water with 0.5% Formic Acid
-
Gradient Program: [14]
-
0 min: 10% B
-
3 min: 40% B
-
6.0 min: 40% B
-
6.1 min: 10% B
-
12 min: 10% B
-
-
-
Flow Rate: 0.3 mL/min.[14]
-
Detection: MS/MS in positive ion mode, monitoring specific precursor-to-product ion transitions for adenosine and cordycepin.
Visualizations
Caption: Workflow for selecting a suitable chromatographic method.
Caption: Decision tree for troubleshooting common chromatographic issues.
References
- 1. How to Avoid Common Problems with HILIC Methods [restek.com]
- 2. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Optimization and validation of HPLC/DAD method for the determination of adenosine and cordycepin in cordyceps products -Analytical Science and Technology | Korea Science [koreascience.kr]
- 13. Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS [pubs.sciepub.com]
- 14. Nano-liposome encapsulation of adenosine and cordycepin from Cordyceps militaris : preparation, characterization, stability, and in vitro digestion ev ... - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D5FB00146C [pubs.rsc.org]
Technical Support Center: ESI-MS Analysis of Nucleosides
This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the electrospray ionization mass spectrometry (ESI-MS) analysis of nucleosides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My nucleoside signal is weak and inconsistent between injections. How can I determine if ion suppression is the cause?
Low and erratic signal intensity is a classic symptom of ion suppression, where components in your sample matrix interfere with the ionization of your target nucleosides.[1] The most reliable method to diagnose and pinpoint ion suppression is a post-column infusion experiment .[2][3][4]
This experiment helps visualize at which retention times co-eluting matrix components are suppressing the ESI signal.
Experimental Protocol: Diagnosing Ion Suppression via Post-Column Infusion
This protocol allows for the qualitative assessment of ion suppression across a chromatographic run.[2][4][5]
Objective: To identify regions in the chromatogram where the signal of a continuously infused analyte is suppressed by co-eluting matrix components.
Materials:
-
Your LC-MS/MS system
-
A syringe pump
-
A "T" connector
-
A standard solution of your nucleoside of interest (or a representative compound) at a concentration that gives a stable, mid-range signal (e.g., 100-500 ng/mL).
-
Blank matrix samples (e.g., plasma, urine from a control source) processed with your standard sample preparation method.
-
Solvent blank (mobile phase).
Procedure:
-
System Setup:
-
Connect the outlet of your analytical column to one inlet of the "T" connector.
-
Connect the syringe pump, containing your nucleoside standard solution, to the second inlet of the "T".
-
Connect the outlet of the "T" to the ESI source of your mass spectrometer.
-
-
Infusion:
-
Set your LC to run a typical gradient without making an injection.
-
Begin infusing the nucleoside standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal for your nucleoside's specific m/z in the mass spectrometer. You should observe a stable, elevated baseline once the infusion equilibrates.[4]
-
-
Analysis:
-
Blank Injection: Once the baseline is stable, inject a solvent blank. The baseline should remain relatively flat, indicating no suppression from the system or mobile phase itself.
-
Matrix Injection: Next, inject your prepared blank matrix sample.
-
-
Interpretation:
-
Monitor the baseline of the infused nucleoside's signal during the run.
-
Any significant drop or dip in the baseline indicates a region of ion suppression.[2] The retention time of this dip corresponds to the elution of interfering compounds from your matrix.
-
If your target analyte's retention time coincides with one of these suppression zones, your quantification will be compromised.
-
Q2: I've confirmed ion suppression is affecting my analysis. What are the immediate steps I can take to mitigate it?
Once ion suppression is confirmed, you can address it through several strategies, starting with the simplest adjustments.[6][7]
-
Dilute Your Sample: If your analyte concentration is high enough, a simple 5x or 10x dilution of your sample can reduce the concentration of interfering matrix components below the level where they cause significant suppression.[3]
-
Optimize Chromatography: Adjust your LC gradient to separate your nucleoside peak from the suppression zones identified in the post-column infusion experiment. Changing the organic solvent (e.g., from acetonitrile to methanol) can also alter selectivity and resolve the issue.[2]
-
Check Your Mobile Phase: Ensure you are using volatile, MS-friendly mobile phase additives. Non-volatile salts (e.g., phosphate buffers) are a major source of signal suppression and instrument contamination.[8] Trifluoroacetic acid (TFA) is also a known signal suppressor in ESI.[8]
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with your analyte is the gold standard for compensating for matrix effects.[3] Because the SIL standard experiences the same suppression as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.[7]
Below is a workflow diagram to guide your troubleshooting process.
DOT Code for Troubleshooting Workflow
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biocompare.com [biocompare.com]
Dealing with isotopic overlap in mass spectrometry data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic overlap in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in mass spectrometry and why is it a problem?
In mass spectrometry, isotopic overlap occurs when the isotopic distributions of two or more different ions partially or completely coincide on the mass-to-charge (m/z) spectrum.[1][2] Each chemical element often exists as multiple isotopes, which are atoms with the same number of protons but different numbers of neutrons, resulting in different masses.[3][4] This leads to a characteristic isotopic pattern for any given molecule, with a monoisotopic peak (containing the most abundant isotopes) and several smaller peaks at higher m/z values corresponding to the presence of heavier isotopes (e.g., ¹³C, ¹⁵N).[3]
Isotopic overlap becomes problematic when analyzing complex mixtures, as the isotopic peaks of one species can be mistaken for the monoisotopic peak of another, leading to inaccuracies in both identification and quantification.[1][2] This is particularly challenging in quantitative proteomics and metabolomics, where accurate measurement of ion intensities is crucial.[1][5] For example, in stable isotope labeling experiments, the isotopic cluster of a "light" peptide can overlap with that of its "heavy" counterpart, complicating relative quantification.[1][6]
Q2: What is the difference between isotopic overlap and isobaric interference?
While both terms relate to ions with very similar m/z ratios, they arise from different phenomena:
-
Isotopic Overlap: This refers to the overlap of the isotopic patterns of different molecules.[1][2] For instance, the M+2 peak of peptide A might have the same m/z as the monoisotopic peak of peptide B.
-
Isobaric Interference: This occurs when different chemical species have the same nominal mass-to-charge ratio.[7][8][9] These species are called isobars. A classic example in inductively coupled plasma mass spectrometry (ICP-MS) is the interference of ⁸⁷Rb⁺ on the measurement of ⁸⁷Sr⁺.[8] Isobaric interferences can be caused by isotopes of different elements or by polyatomic ions that have the same nominal mass as the analyte of interest.[7]
Q3: How can I identify potential isotopic overlap in my data?
Identifying isotopic overlap often requires careful examination of the mass spectra. Here are a few indicators:
-
Distorted Isotopic Patterns: The observed isotopic distribution of a peak of interest may not match the theoretical distribution for the assigned molecule. This can manifest as unexpected peak intensities or shapes.
-
Unexplained Peaks: The presence of small, unexpected peaks near a major peak could indicate overlap from another species.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help distinguish between ions with very close m/z values that might appear as a single peak on a lower-resolution instrument.[1]
-
Chromatographic Separation: If two overlapping species have different retention times, their individual spectra can be examined. However, co-elution is a common problem.[2]
Troubleshooting Guides
Problem 1: My quantitative data is inaccurate, and I suspect isotopic overlap.
Cause: Inaccurate quantification is a primary consequence of uncorrected isotopic overlap. The intensity of a peak of interest can be artificially inflated by contributions from an overlapping isotopic peak of another species.[1]
Solution:
-
Data Deconvolution: The most common approach to correct for isotopic overlap is through deconvolution algorithms.[10][11][12][13] These algorithms use mathematical models to separate the overlapping isotopic patterns and assign the correct intensities to each species.[1][14] Several software packages and instrument-specific tools are available for this purpose.[10][11][12][13]
-
Mathematical Correction: In some cases, especially with known interferences, mathematical correction equations can be applied.[7][15] This involves measuring a non-interfered isotope of the interfering species and using its known isotopic abundance to calculate and subtract its contribution from the analyte peak.[15]
-
Experimental Optimization:
-
Improve Chromatographic Separation: Modifying the liquid chromatography (LC) method can help to separate co-eluting species that are causing overlap.[16]
-
Use High-Resolution Mass Spectrometry: Higher resolving power can distinguish between ions with very close m/z values, reducing the likelihood of undetected overlap.[1]
-
Stable Isotope Labeling Design: In quantitative proteomics, choosing labeling reagents that introduce a larger mass shift between light and heavy peptides can help to minimize the overlap of their isotopic clusters.[17]
-
Problem 2: I am seeing unexpected peaks in my mass spectrum that I cannot identify.
Cause: These "ghost" peaks can sometimes be the result of isotopic overlap, where a minor isotopic peak of a highly abundant species is misinterpreted as a new, low-abundance compound.[18]
Solution:
-
Isotope Pattern Simulation: Use software to simulate the theoretical isotopic patterns of all identified compounds in your sample. Compare these simulations to your experimental data to see if the unexpected peaks align with the isotopic peaks of known components.
-
Deconvolution Software: Apply deconvolution algorithms to your data.[10][11][12][13] These tools are designed to recognize and group isotopic peaks belonging to the same molecule, which can help to clarify the origin of the unexpected signals.
-
Blank Analysis: Analyze a blank sample (containing only the solvent and matrix) to rule out contaminants or background ions as the source of the unexpected peaks.
Key Experiments & Protocols
Experimental Protocol: Isotopic Overlap Correction using Deconvolution Software
This protocol provides a general workflow for using deconvolution software to correct for isotopic overlap. The specific steps will vary depending on the software used.
-
Data Import: Load your raw mass spectrometry data file (e.g., .raw, .mzML) into the deconvolution software.
-
Parameter Setting:
-
Mass Range: Define the m/z range you want to analyze.
-
Charge State Range: Specify the expected charge states of your analytes.
-
Resolution: Input the resolving power of your mass spectrometer.
-
Signal-to-Noise Threshold: Set a threshold to filter out low-intensity noise.
-
-
Algorithm Selection: Choose the appropriate deconvolution algorithm. Common options include Maximum Entropy (MaxEnt) and Bayesian methods.[11][19] For isotopically resolved data, Bayesian algorithms may offer better mass accuracy, while MaxEnt can be suitable for larger molecules where isotopes are not fully resolved.[11]
-
Deconvolution Execution: Run the deconvolution process. The software will analyze the isotopic patterns and generate a deconvoluted mass list.
-
Result Review and Validation:
-
Examine the deconvoluted spectrum. The software should provide a list of neutral masses and their corresponding intensities.
-
Compare the experimental isotopic distribution of key peaks with the theoretical distribution predicted by the software.
-
Manually inspect regions of the spectrum where you suspected overlap to ensure the deconvolution has performed as expected.
-
-
Data Export: Export the corrected peak list for further analysis and quantification.
Data Presentation
Table 1: Natural Abundance of Common Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 |
Data compiled from publicly available IUPAC data.
Visualizations
Caption: Workflow for resolving isotopic overlap.
Caption: Decision tree for addressing isotopic overlap.
References
- 1. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. m.youtube.com [m.youtube.com]
- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Parsimonious Charge Deconvolution for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for deconvolution of oligonucleotide mass spectra in quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhancing Top-Down Proteomics Data Analysis by Combining Deconvolution Results through a Machine Learning Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. youtube.com [youtube.com]
- 17. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en-trust.at [en-trust.at]
- 19. agilent.com [agilent.com]
Technical Support Center: Adenosine Sample Collection & Analysis
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to ensure the accurate measurement of adenosine in biological samples. Due to its rapid metabolism, preventing the degradation of adenosine during and after sample collection is critical for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to get an accurate measurement of endogenous adenosine?
A1: Measuring adenosine accurately is challenging due to its extremely short half-life, which is less than 10 seconds in whole blood.[1][2] This rapid turnover is caused by two main cellular processes: swift uptake into cells via nucleoside transporters and rapid enzymatic degradation.[3] If these processes are not immediately halted upon sample collection, the measured adenosine levels will not reflect the true physiological or pathological concentrations in vivo.
Q2: What are the primary enzymes responsible for adenosine degradation?
A2: The two key enzymes that metabolize adenosine are:
-
Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine to inosine.
-
Adenosine Kinase (AK): This enzyme phosphorylates adenosine to form adenosine monophosphate (AMP).
Both enzymes are highly efficient and contribute to the rapid clearance of adenosine from the extracellular space.
Q3: What is a "stop solution" and why is it essential?
A3: A stop solution is a cocktail of chemical inhibitors designed to instantly halt all enzymatic activity and cellular uptake of adenosine upon sample collection.[1][3] Collecting a sample directly into a tube containing a stop solution is the most critical step to prevent ex vivo degradation or artificial formation of adenosine, thereby preserving the in vivo concentration.[3]
Q4: Can I use commercially available blood collection tubes?
A4: Standard collection tubes (e.g., EDTA, heparin, or citrate tubes) are not sufficient to prevent adenosine degradation. It is crucial to use tubes pre-loaded with a validated stop solution. Some research suppliers may offer pre-made stabilizing tubes, but it is common for labs to prepare their own inhibitor cocktails.
Q5: What are the key components of an effective stop solution?
A5: An effective stop solution typically contains a combination of inhibitors targeting the key pathways of adenosine metabolism and transport. The exact composition can vary, but it generally includes an adenosine deaminase inhibitor, an adenosine kinase inhibitor, and an adenosine transport inhibitor.
Troubleshooting Guide
Issue 1: My measured adenosine levels are undetectable or significantly lower than expected.
-
Probable Cause: Inefficient inhibition of adenosine metabolism upon collection. The half-life of adenosine in blood is extremely short, and any delay in mixing the sample with the stop solution can lead to substantial loss of the analyte.[1]
-
Solution:
-
Immediate Mixing: Ensure the blood or tissue sample is collected directly into a tube containing the stop solution.[3][4] The mixing must be instantaneous. For blood collection, using a syringe to draw blood and immediately transferring it to a pre-chilled tube with the inhibitor cocktail is a common practice.[3]
-
Inhibitor Concentration: Verify that the concentrations of the inhibitors in your stop solution are sufficient for the sample volume. The final concentrations in the sample must be effective at halting enzymatic activity completely.
-
Sample Handling Temperature: Keep samples on ice or at 4°C throughout the collection and processing steps to reduce residual enzyme activity.[5]
-
Issue 2: I am seeing high variability between replicate samples.
-
Probable Cause: Inconsistent sample collection technique or processing time. High variability is often a result of slight differences in the time between sample collection and the complete inactivation of enzymes.[3]
-
Solution:
-
Standardize Protocol: Adhere strictly to a standardized protocol for every sample. This includes the speed of collection, the efficiency of mixing with the stop solution, and the time elapsed before centrifugation and storage.
-
Use a Double-Lumen Catheter: For studies requiring high precision, a double-lumen catheter can be used to mix the blood with the stop solution at the catheter tip before it is withdrawn, ensuring immediate and consistent inhibition.[1]
-
Process Samples Quickly: Centrifuge samples to separate plasma or serum as soon as possible after collection, even after adding the stop solution.[3]
-
Issue 3: Adenosine levels appear artificially high.
-
Probable Cause: Ex vivo formation of adenosine from the breakdown of ATP and other adenine nucleotides. Cellular stress or damage during a difficult blood draw can cause cells (like red blood cells and platelets) to release ATP, which is then rapidly converted to adenosine by ecto-enzymes.
-
Solution:
-
Clean Venipuncture: Ensure a smooth and clean venipuncture to minimize cellular activation and lysis.
-
Inhibit ATP Degradation: Include inhibitors of ecto-nucleotidases (e.g., ARL 67156) in your stop solution to prevent the conversion of ATP and ADP to AMP, a precursor of adenosine.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause cellular damage and release of adenine nucleotides, leading to artifactual adenosine formation. Aliquot samples after the initial processing to avoid this.
-
Experimental Protocols
Protocol: Blood Collection for Plasma Adenosine Measurement
This protocol is designed to prevent the degradation of adenosine in whole blood immediately upon collection.
-
Prepare Stop Solution: Prepare a stop solution containing a cocktail of inhibitors. A commonly used combination is detailed in the table below. Prepare this solution in advance and store it appropriately.
-
Aliquot Stop Solution: Before sample collection, aliquot the required volume of the stop solution into pre-chilled 1.5 mL or 2 mL microcentrifuge tubes. Place these tubes on ice.
-
Blood Collection:
-
Using a sterile syringe and needle, perform a clean venipuncture.
-
Draw the desired volume of blood.
-
Immediately and carefully transfer the blood into the microcentrifuge tube containing the chilled stop solution. The ratio of blood to stop solution is critical and should be validated (a common ratio is 2:1 or 1:1, blood:solution).
-
-
Mixing: Immediately after adding the blood, cap the tube and invert it gently 8-10 times to ensure thorough mixing of the blood with the inhibitors. Do not vortex, as this can cause hemolysis.
-
Centrifugation: Within 15 minutes of collection, centrifuge the tubes at 1,600-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[3]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet and transfer it to a new, clean, pre-chilled microcentrifuge tube.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
Data Presentation
Table 1: Common Inhibitors for Adenosine Stabilization
This table summarizes the key inhibitors used in a stop solution to prevent adenosine degradation. Final concentrations may need to be optimized based on the specific sample type and experimental conditions.
| Inhibitor | Target Enzyme / Transporter | Typical Final Concentration | Purpose |
| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) | Adenosine Deaminase (ADA) | 10-50 µM | Prevents the conversion of adenosine to inosine. |
| Iodotubercidin | Adenosine Kinase (AK) | 1-10 µM | Prevents the phosphorylation of adenosine to AMP. |
| Dipyridamole | Equilibrative Nucleoside Transporter (ENT) | 10-50 µM | Blocks the cellular uptake of adenosine, preventing intracellular metabolism. |
| ARL 67156 | Ecto-ATPase / Ecto-ADPase | 50-100 µM | Prevents the breakdown of extracellular ATP/ADP into AMP and adenosine. |
Visualizations
Adenosine Metabolism and Inhibition Pathway
This diagram illustrates the primary pathways for adenosine formation and degradation, highlighting the points of intervention by the inhibitors in the stop solution.
Caption: Key pathways of adenosine metabolism and points of inhibition.
Experimental Workflow for Sample Collection
This diagram outlines the critical steps for collecting and processing biological samples to ensure accurate adenosine measurement.
Caption: Workflow for blood collection to measure plasma adenosine.
References
- 1. A new method of sampling blood for measurement of plasma adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Add Adenosine to the Flush — Maimonides Emergency Medicine Residency [maimonidesem.org]
- 3. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Analytical Methods
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
What is an internal standard and why is it used?
An internal standard (IS) is a chemical substance added in a constant amount to all samples, calibration standards, and blanks in an analysis.[1][2] It is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the instrument.[2][3][4][5]
The primary purpose of an internal standard is to correct for the variability that can occur throughout the entire analytical process.[4][5] This includes variations in sample preparation, extraction efficiency, injection volume, and instrument response.[2][4][6] By measuring the ratio of the analyte's response to the internal standard's response, analysts can compensate for both systematic and random errors, thereby improving the accuracy and precision of quantitative measurements.[3][7]
What are the main causes of low internal standard recovery?
Low recovery of an internal standard can stem from a wide range of factors occurring at different stages of the analytical workflow.[8] These causes can be broadly categorized into three areas:
-
Sample Preparation Variability : Issues during sample preparation are a common source of error. This includes problems like incomplete extraction, analyte degradation, losses during cleanup steps, and pipetting inconsistencies.[8][9] Adsorption to vial walls or incomplete transfer of solutions can also lead to significant loss of the internal standard.[9]
-
Matrix Effects : Components of the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[9][10][11] This is a particularly common issue in complex biological matrices like plasma or urine.[6][9][11]
-
Instrumental and Systematic Factors : Problems with the analytical instrument itself can cause low or variable recovery. This can include instability of the instrument, changes in the mobile phase, or issues with the mass spectrometer's source.[8][12]
What is an acceptable recovery range for an internal standard?
While some regulatory agencies suggest that internal standard recoveries in samples should be within 20% of the recoveries in calibration solutions, the acceptable range can be specific to the analysis.[13] It is crucial to pay close attention to the precision of the internal standard replicates. Relative Standard Deviations (RSDs) greater than 3% for internal standard replicates should be investigated, as this can indicate poor mixing or other issues that may lead to incorrect analyte results.[13]
Troubleshooting Guide: Low Internal Standard Recovery
This guide provides a systematic approach to diagnosing and resolving issues related to low internal standard recovery.
Q1: My internal standard recovery is low and inconsistent across samples. Where should I start troubleshooting?
Low and variable recovery often points to issues in the sample preparation stage. An internal standard is most beneficial when there are multiple sample preparation steps where volumetric recovery might vary.[14]
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: A step-by-step workflow for troubleshooting low internal standard (IS) recovery.
Q2: How can I determine if my sample preparation method is causing low IS recovery?
You need to systematically evaluate each step of your sample preparation protocol.[15]
| Potential Problem Area | Recommended Action | Expected Outcome |
| Inaccurate Spiking | Verify the concentration of your IS stock solution. Check the calibration and accuracy of pipettes used for spiking. | Ensures the correct amount of IS is added to each sample, eliminating concentration errors as a source of low recovery. |
| Incomplete Extraction | Adjust the polarity of the extraction solvent to better match the analyte and IS.[8] Consider increasing the sample-to-solvent ratio, using sonication, or performing multiple extractions.[8] | Improved extraction efficiency should lead to higher and more consistent recovery for both the analyte and the IS. |
| Losses During Cleanup | For Solid-Phase Extraction (SPE), ensure the cartridge is properly activated and conditioned.[16] Use a sufficient volume of elution solvent to ensure complete elution.[8] You may also need to optimize the wash solvent to avoid premature elution of the IS.[17] | Minimizes loss of the IS during the cleanup phase, leading to improved recovery. |
| IS Instability | For compounds sensitive to light, oxygen, or heat, consider adding antioxidants, working under protected light, or using nitrogen gas during evaporation steps.[8] | Prevents degradation of the IS during sample processing, ensuring its concentration remains constant until analysis. |
| Adsorption | Incomplete transfer or adsorption to vial walls can alter IS recovery.[9] Consider using different types of vials (e.g., silanized glass) or rinsing steps to ensure complete transfer. | Reduces loss of the IS due to non-specific binding, leading to more accurate and precise results. |
Q3: My IS recovery is low in matrix samples but normal in neat standards. What could be the cause?
This pattern strongly suggests the presence of matrix effects, where components in the sample matrix interfere with the ionization of the IS.[9][11] This can lead to ion suppression (most common) or ion enhancement.
Logical Relationship of Matrix Effects
Caption: How matrix components can cause ion suppression or enhancement in the MS source.
Experimental Protocol: Assessing Matrix Effects
To quantify the impact of matrix effects, you can perform a post-extraction spike experiment.[11]
Objective: To compare the IS response in a clean solvent to its response in a sample matrix extract.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the internal standard into the dried extract just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the internal standard into a blank matrix sample before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into your LC-MS system and record the peak area of the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[18]
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Solutions for Matrix Effects:
-
Improve Sample Cleanup: Use a more selective sample preparation technique (e.g., mixed-mode SPE) to remove interfering matrix components.[17]
-
Modify Chromatography: Adjust the chromatographic conditions to separate the internal standard from the co-eluting matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Use a Stable Isotope-Labeled (SIL) IS: An SIL-IS is the ideal choice as it co-elutes with the analyte and is affected by matrix effects in the same way, thus providing the best correction.[5]
Q4: My IS recovery is consistently low, even in neat standards. What instrumental factors should I check?
If you observe low recovery in the absence of a sample matrix, the issue likely lies with the instrument or the method parameters.
| Instrument Component | Troubleshooting Step | Rationale |
| LC System | Check for leaks, ensure proper mobile phase composition and flow rate. Inspect the column for blockages or degradation. | Inconsistent flow or mobile phase can lead to variable retention times and poor peak shapes, affecting the IS response. |
| Autosampler | Verify injection volume accuracy. Check for leaks or blockages in the syringe and sample loop.[2][14] | Inaccurate or inconsistent injection volumes will directly lead to variable IS peak areas. |
| Mass Spectrometer | Clean the ion source.[12] Verify that the MS tune and source parameters (e.g., gas flows, temperature) are optimal for the IS. | A dirty source can suppress ion formation, leading to a general drop in sensitivity for all compounds, including the IS.[12][19] |
| IS Solution | Re-prepare the IS stock and working solutions. | The IS may have degraded over time or could have been prepared incorrectly. |
References
- 1. msacl.org [msacl.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. welchlab.com [welchlab.com]
- 9. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 10. restek.com [restek.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standard recoveries dropping after calibration - Chromatography Forum [chromforum.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Decreasing Internal Standard recovery in method 8260 - Chromatography Forum [chromforum.org]
Validation & Comparative
A Head-to-Head Comparison: Adenosine-d13 vs. 13C10,15N5-adenosine as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for adenosine quantification: Adenosine-d13 and 13C10,15N5-adenosine.
In mass spectrometry-based quantification, a stable isotope-labeled (SIL) internal standard is the gold standard. An ideal SIL internal standard co-elutes with the analyte of interest, exhibits the same ionization efficiency, and is subject to identical matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.[1][2] This comparison will delve into the key performance characteristics of this compound and 13C10,15N5-adenosine, supported by established principles of bioanalytical method validation.
Data Presentation: A Comparative Overview
The selection of an internal standard hinges on several key physicochemical and analytical parameters. The following table summarizes the critical attributes of this compound and 13C10,15N5-adenosine.
| Feature | This compound | 13C10,15N5-adenosine | Rationale & Impact on Performance |
| Isotopic Labeling | Deuterium (²H) | Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) | ¹³C and ¹⁵N are heavier isotopes that are chemically more similar to their lighter counterparts than deuterium is to protium.[3] |
| Mass Shift (vs. Adenosine) | +13 Da (nominal) | +15 Da (nominal) | A larger mass shift (>3 Da) is desirable to minimize potential isotopic crosstalk and interference from the unlabeled analyte. Both standards provide a sufficient mass shift. |
| Isotopic Purity | Typically >96% | Typically >98% | High isotopic purity is crucial to prevent the contribution of the internal standard channel to the analyte signal, which can affect accuracy at the lower limit of quantification.[4] |
| Chromatographic Behavior | Potential for slight retention time shift (Isotope Effect)[3][5] | Co-elutes with unlabeled adenosine[6] | The "isotope effect" is more pronounced with deuterium labeling due to the larger relative mass difference. This can lead to differential ion suppression if the analyte and internal standard elute in different regions of the chromatographic peak.[2][5] |
| Chemical Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange in certain solvents or under specific pH conditions.[3] | Highly stable C-C and C-N bonds. | The stability of the isotopic labels is critical for maintaining the integrity of the internal standard throughout the analytical process. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts.[2] | Excellent, due to co-elution with the analyte.[1][7] | The ability to accurately compensate for matrix effects is a primary function of an internal standard. |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of adenosine in biological matrices. The following is a representative experimental protocol for the analysis of adenosine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (either this compound or 13C10,15N5-adenosine at a concentration of 500 ng/mL in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adenosine: Q1: 268.1 m/z -> Q3: 136.1 m/z
-
This compound: Q1: 281.1 m/z -> Q3: 149.1 m/z (example, exact fragments may vary based on labeling pattern)
-
13C10,15N5-adenosine: Q1: 283.1 m/z -> Q3: 146.1 m/z (example, exact fragments may vary based on labeling pattern)
-
-
Source Parameters: Optimized for the specific mass spectrometer (e.g., capillary voltage, source temperature, gas flows).
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% at the LLOQ) for precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The internal standard-normalized matrix factor should be consistent across different lots of matrix.[1][7]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Mandatory Visualization
Caption: Experimental workflow for adenosine quantification.
Caption: Logical comparison of internal standards.
Conclusion
While both this compound and 13C10,15N5-adenosine can be used as internal standards for the quantification of adenosine, the evidence strongly suggests that 13C10,15N5-adenosine is the superior choice for achieving the highest level of accuracy and robustness in bioanalytical methods.
The key advantage of 13C10,15N5-adenosine lies in its identical chromatographic behavior to unlabeled adenosine, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[6] This co-elution is a critical factor for reliable quantification, especially in complex biological matrices where matrix effects can be variable.[2] Although this compound is a viable option, the potential for a chromatographic isotope effect necessitates careful evaluation during method development and validation to ensure that it does not compromise data quality. For the most demanding applications in drug development and clinical research, the investment in a 13C and 15N-labeled internal standard is justified by the increased confidence in the analytical results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. ukisotope.com [ukisotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Researcher's Guide to Adenosine Quantification: Assessing Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine is crucial for understanding its diverse roles in physiology and pathology. This guide provides an objective comparison of common adenosine assay methods, focusing on the critical performance metrics of linearity, accuracy, and precision. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate assay for your research needs.
Adenosine, a ubiquitous purine nucleoside, functions as a key signaling molecule in numerous physiological processes, including neurotransmission, cardiovascular function, and inflammation.[1][2] Its levels can change rapidly in response to cellular stress, making its precise measurement a critical aspect of research in fields ranging from oncology to neurobiology. The choice of quantification method can significantly impact experimental outcomes, necessitating a thorough evaluation of assay performance. This guide compares three widely used methods for adenosine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and commercial enzymatic assay kits.
Performance Comparison of Adenosine Assays
The selection of an appropriate adenosine assay depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of different methods based on linearity, accuracy, and precision.
Table 1: Performance of HPLC and LC-MS/MS Methods for Adenosine Quantification
| Parameter | HPLC | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999[3] | ≥ 0.99[4][5] |
| Accuracy (% Recovery) | 92.8 - 99.2%[6] | 98.0 - 99.0% |
| Precision (CV%) | Intra-assay: < 15%, Inter-assay: < 15%[3] | Intra-assay: < 15%, Inter-assay: < 15% |
| Lower Limit of Quantification (LLOQ) | 0.25 µmol/L[3] | 2 nmol/L[7] |
Table 2: Performance of Commercial Adenosine Assay Kits
| Parameter | Enzymatic/Fluorometric Assay Kit 1 (Cell Biolabs) | Enzymatic/Fluorometric Assay Kit 2 (Abcam) | ELISA Kit (MyBioSource) |
| Detection Range | 1.56 - 100 µM[8] | 2 - 80 pmol/well[9] | 1.56 - 100 ng/mL[10] |
| Sensitivity | 1.56 µM[8][11] | 2 pmol/well | 0.5 ng/mL[10] |
| Precision (CV%) | Not explicitly stated | Not explicitly stated | Intra-assay: ≤ 8%, Inter-assay: ≤ 12%[10][12] |
Adenosine Signaling Pathway
The biological effects of adenosine are mediated through its interaction with four G protein-coupled receptors: A1, A2A, A2B, and A3. The binding of adenosine to these receptors initiates intracellular signaling cascades that modulate cellular function.
Experimental Workflow for Assay Validation
A systematic workflow is essential for validating the linearity, accuracy, and precision of any adenosine assay. This ensures the reliability and reproducibility of the experimental data.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different studies. Below are generalized protocols for the three main types of adenosine assays.
High-Performance Liquid Chromatography (HPLC)
This method separates adenosine from other components in a sample based on its physicochemical properties.
-
Sample Preparation:
-
For biological fluids (e.g., plasma, serum), deproteinize the sample by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.
-
For tissue samples, homogenize in a suitable buffer and then deproteinize.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[13]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[3]
-
Detection: UV detection at 260 nm.[3]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of adenosine.
-
Determine the concentration of adenosine in the samples by comparing their peak areas to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity by coupling the separation power of LC with the mass-based detection of MS.
-
Sample Preparation:
-
Similar to HPLC, samples require deproteinization and filtration.
-
An internal standard (e.g., a stable isotope-labeled adenosine) is added to the sample before processing to account for matrix effects and variations in sample preparation and injection volume.[14]
-
-
LC-MS/MS Conditions:
-
LC System: A reverse-phase or HILIC column is used for separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
MRM Transitions: Specific precursor-to-product ion transitions for adenosine and the internal standard are monitored for quantification.[14]
-
-
Quantification:
-
A standard curve is generated by plotting the ratio of the peak area of adenosine to the peak area of the internal standard against the concentration of the adenosine standards.
-
The concentration of adenosine in the samples is determined from this standard curve.
-
Enzymatic Adenosine Assay (Fluorometric)
Commercial kits provide a convenient and high-throughput method for adenosine quantification. The principle often involves the enzymatic conversion of adenosine to a product that can be measured fluorometrically.
-
Reagent Preparation:
-
Reconstitute and prepare all kit components (e.g., assay buffer, enzyme mix, probe, standards) according to the manufacturer's instructions.[8]
-
-
Assay Procedure:
-
Measurement and Quantification:
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the adenosine concentration in the samples from the standard curve.[8]
-
Conclusion
The choice of an adenosine assay is a critical decision that should be guided by the specific requirements of the research question and the available resources. While HPLC and LC-MS/MS offer high specificity and are considered gold-standard methods, enzymatic assay kits provide a convenient and high-throughput alternative. Regardless of the method chosen, it is imperative to perform a thorough in-house validation to ensure the linearity, accuracy, and precision of the assay within the context of the specific sample matrix and experimental conditions. This rigorous approach will ultimately lead to more reliable and reproducible scientific findings.
References
- 1. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accurate measurement of endogenous adenosine in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Adenosine Assay Kit. Fluorometric. Quantification. (ab211094) | Abcam [abcam.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Adenosine Assay [cellbiolabs.com]
- 12. mybiosource.com [mybiosource.com]
- 13. cas.zju.edu.cn [cas.zju.edu.cn]
- 14. med.und.edu [med.und.edu]
A Researcher's Guide to Cross-Laboratory Validation of Quantitative Metabolomics Methods
In the rapidly evolving field of metabolomics, the ability to compare and integrate data from different laboratories is paramount for advancing our understanding of complex biological systems and for the successful development of new drugs and diagnostics. This guide provides an objective comparison of methodologies for the cross-laboratory validation of quantitative metabolomics, supported by experimental data, to aid researchers, scientists, and drug development professionals in designing and evaluating robust and reproducible studies.
Comparison of Analytical Platforms
A variety of analytical platforms are employed in metabolomics, each with its own strengths and weaknesses regarding quantitative performance and inter-laboratory comparability. The choice of platform significantly impacts the breadth of metabolite coverage and the consistency of results.
| Analytical Platform | Key Characteristics | Inter-Laboratory Precision (Typical CV%) | References |
| Targeted LC-MS/MS | High sensitivity and selectivity for a predefined set of metabolites. | 5-20% | [1][4] |
| Untargeted GC-MS | Broad coverage of volatile and semi-volatile metabolites. | < 15% (for well-annotated peaks) | [5] |
| NMR Spectroscopy | Highly reproducible and quantitative for abundant metabolites, requires minimal sample preparation. | 4-8% (for selected metabolites) | [1] |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for both targeted and untargeted metabolomics due to its high sensitivity and broad coverage.[6][7] Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile compounds and often provides excellent chromatographic resolution.[5] Nuclear magnetic resonance (NMR) spectroscopy, while generally less sensitive than MS-based methods, offers exceptional reproducibility and is non-destructive to the sample.[1][8]
Experimental Workflow for Cross-Laboratory Validation
A typical cross-laboratory validation study involves several key steps, from initial planning to final data analysis. The following diagram illustrates a generalized workflow.
Key Experimental Protocols
Detailed and standardized protocols are crucial for minimizing inter-laboratory variability. Below are essential components of a robust validation protocol.
1. Sample Preparation: The method of sample extraction can significantly impact the measured metabolome.[9] A standardized protocol for sample preparation, including the type and volume of extraction solvent, should be used across all participating laboratories. For example, a common method for plasma metabolomics involves protein precipitation with a cold organic solvent mixture, such as methanol:acetonitrile:water.[9]
2. Quality Control (QC) Samples: The inclusion of QC samples is essential for monitoring the analytical performance within and between laboratories.[6][10] Pooled QC samples, created by mixing a small aliquot from each study sample, are highly recommended as they represent the average metabolic profile of the study cohort.[6] These QC samples should be injected periodically throughout the analytical run to assess instrument stability and data quality.
3. Data Acquisition: For MS-based methods, standardized instrument settings, including ionization source parameters, mass resolution, and collision energies, should be used. For targeted methods, the same precursor-product ion transitions (SRMs) must be monitored in all laboratories.[11] The use of a common internal standard mixture is also critical for data normalization and to account for variations in instrument response.
4. Data Processing and Normalization: A centralized or standardized data processing pipeline should be employed to avoid discrepancies arising from different software and algorithms.[2] Normalization to internal standards or to the total ion current can help to reduce systematic variations between laboratories.[1][4]
Quantitative Data Comparison
The primary goal of a cross-laboratory validation study is to assess the level of agreement in the quantitative measurements of metabolites. The coefficient of variation (CV) is a common metric used to express the precision of measurements.
A multi-laboratory study evaluating a targeted metabolomics kit (AbsoluteIDQ™ p180) across six different laboratories provides a valuable dataset for comparison.[1] The study analyzed a variety of human plasma and serum samples.
Table 1: Inter-Laboratory Precision of a Targeted Metabolomics Platform [1]
| Metabolite Class | Number of Metabolites | Median Inter-Laboratory CV (%) |
| Amino Acids | 21 | 7.6 |
| Acylcarnitines | 40 | 9.2 |
| Sphingomyelins | 15 | 8.5 |
| Phosphatidylcholines | 78 | 10.1 |
| LysoPCs | 14 | 11.5 |
| Overall | 189 | 9.3 |
The results demonstrated that for 85% of the metabolites, the median inter-laboratory CV was below 20%, indicating good reproducibility.[1] However, some metabolites, particularly those with low abundance close to the limit of detection, showed higher variability.[1]
Another study comparing 12 different laboratories using their own routine protocols for the analysis of cell extracts found that about half of the measured metabolites showed comparable relative quantification.[2][12] This highlights the importance of protocol harmonization.
Challenges and Best Practices
Several factors can contribute to inter-laboratory variability in quantitative metabolomics.
-
Erroneous Peak Identification: Incorrectly identifying a metabolite will lead to inaccurate quantification.
-
Insufficient Peak Separation: Co-eluting isomers or other interfering compounds can affect the accuracy of peak integration.
-
Differences in Detection Sensitivity: Variations in instrument sensitivity can lead to discrepancies in the quantification of low-abundance metabolites.
-
Extraction Efficiency: The choice of extraction solvent can influence the recovery of different metabolite classes.[9]
To mitigate these challenges, the following best practices are recommended:
-
Use of Standardized Kits and Protocols: Commercially available kits with standardized protocols can significantly improve inter-laboratory reproducibility.[1][13]
-
Implementation of a Robust Quality Control System: Regular analysis of pooled QC samples and reference materials is crucial for monitoring and correcting for analytical drift.[6]
-
Harmonization of Data Processing and Analysis: Using a common data processing pipeline and statistical analysis plan ensures that results are comparable.
-
Participation in Ring Trials and Inter-laboratory Comparison Schemes: These programs provide an objective assessment of a laboratory's performance and can help identify areas for improvement.
The following diagram illustrates the logical relationship between key factors influencing the reproducibility of cross-laboratory metabolomics studies.
By carefully considering these factors and implementing robust validation strategies, researchers can enhance the reliability and comparability of quantitative metabolomics data, ultimately accelerating the pace of scientific discovery and drug development.
References
- 1. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Plasma Metabolomic Data from Multiple Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inter-laboratory reproducibility of an untargeted metabolomics GC–MS assay for analysis of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anis.au.dk [anis.au.dk]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Kit-Based Metabolomics with Other Methodologies in a Large Cohort, towards Establishing Reference Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Head-to-Head Battle: HILIC vs. Reversed-Phase Columns for Nucleoside Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal chromatographic method for nucleoside analysis.
The accurate quantification of nucleosides, the fundamental building blocks of DNA and RNA, is paramount in numerous fields, from biomedical research to drug development. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose. However, the choice between hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography columns can significantly impact the quality and reliability of the results. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in making an informed decision.
The Polarity Predicament: Why Nucleoside Analysis is Challenging
Nucleosides are inherently polar molecules. This polarity poses a significant challenge for traditional reversed-phase chromatography, where the stationary phase is non-polar. Consequently, polar analytes like nucleosides have limited retention on RP columns, often eluting at or near the void volume, leading to poor separation and inaccurate quantification.[1][2][3] While ion-pairing agents can be added to the mobile phase in RP chromatography to improve retention, these agents can contaminate the LC system and are often incompatible with mass spectrometry (MS) detection.[1][4]
HILIC: A Superior Approach for Polar Analytes
Hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful alternative for the analysis of polar compounds.[1][5][6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. As a result, HILIC offers enhanced retention and separation of nucleosides.[1][5][6]
Performance Comparison: HILIC vs. Reversed-Phase
The choice between HILIC and reversed-phase chromatography for nucleoside analysis hinges on several key performance parameters. The following tables summarize the comparative data based on published studies.
| Parameter | HILIC | Reversed-Phase | Rationale |
| Retention of Polar Nucleosides | Excellent | Poor to Moderate | HILIC's polar stationary phase provides strong retention for hydrophilic nucleosides.[1][5][6] Reversed-phase columns, with their non-polar stationary phase, offer limited interaction with polar analytes.[1][2] |
| Separation/Resolution | High | Moderate to Low | The enhanced retention in HILIC leads to better separation of structurally similar nucleosides.[1] Co-elution is a common issue in reversed-phase for polar compounds. |
| MS Compatibility | Excellent | Moderate (with ion-pairing) | HILIC mobile phases are highly volatile and MS-friendly.[1] Ion-pairing agents used in reversed-phase can cause ion suppression in the MS source.[1] |
| Method Development | Can be more complex | Relatively straightforward | Optimizing the mobile phase composition in HILIC can require more effort. Reversed-phase methods are generally more established. |
| Column Equilibration | Longer | Shorter | HILIC columns may require longer equilibration times to establish the aqueous layer on the stationary phase. |
Table 1: Qualitative Comparison of HILIC and Reversed-Phase Columns for Nucleoside Analysis
| Nucleoside | HILIC Retention Time (min) | Reversed-Phase Retention Time (min) |
| Cytidine | 5.8 | 2.1 |
| Uridine | 6.5 | 2.5 |
| Guanosine | 7.2 | 3.0 |
| Adenosine | 8.1 | 3.5 |
Table 2: Representative Retention Time Comparison for Common Nucleosides. (Note: These are illustrative values and can vary significantly based on specific experimental conditions).
Experimental Protocols
Below are detailed experimental protocols for the analysis of nucleosides using both HILIC and reversed-phase chromatography.
HILIC Method for Nucleoside Analysis
Objective: To achieve high-resolution separation and sensitive detection of a mixture of standard nucleosides.
Instrumentation:
Chromatographic Conditions:
-
Column: Bare silica column (e.g., 4.6 x 250 mm, 5 µm)[5]
-
Mobile Phase A: Acetonitrile[5]
-
Mobile Phase B: Ammonium acetate solution (e.g., 100 mM) in water[5]
-
Gradient: Isocratic elution with 85% Acetonitrile and 15% aqueous buffer is a common starting point.[5] The salt concentration in the aqueous portion can be varied to optimize separation.[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 25 °C[5]
-
Injection Volume: 2 µL[5]
-
Detection: UV at 240 nm[5]
Sample Preparation:
-
Prepare standard solutions of nucleosides in the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
Reversed-Phase Method for Nucleoside Analysis
Objective: To separate a mixture of nucleosides using a traditional reversed-phase approach.
Instrumentation:
Chromatographic Conditions:
-
Column: C18 column (e.g., Thermo Scientific Hypersil ODS, 4.6 x 250 mm, 3 µm)[10]
-
Mobile Phase A: 20 mM ammonium acetate buffer, pH 5.4[10]
-
Mobile Phase B: HPLC-grade methanol[10]
-
Gradient: A binary gradient can be employed, for example, starting with 100% A and gradually increasing the percentage of B over 30 minutes.[10]
-
Flow Rate: 0.5 mL/min[10]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL[10]
-
Detection: UV at 260 nm[11]
Sample Preparation:
-
Dissolve nucleoside standards in a small volume of methanol and bring to the final volume with MQ water to a concentration of 100 µM.[11]
-
For biological samples, adjust the total volume to 100 µL with MQ water and centrifuge at 21,000 x g for 15 minutes to remove debris.[10]
-
Filter the supernatant through a 0.22 µm syringe filter.[11]
Visualizing the Workflow and Separation Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the fundamental principles of each chromatographic technique.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mdpi.com [mdpi.com]
- 6. diduco.com [diduco.com]
- 7. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. Nucleoside analysis with high performance liquid chromatography (HPLC) [slack.protocols.io:8443]
- 11. protocols.io [protocols.io]
The Gold Standard of Quantification: Why Stable Isotope-Labeled Internal Standards Outperform External Standards in Bioanalysis
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The choice of standardization method is a critical determinant of data quality. This guide provides an in-depth comparison of two common approaches: the use of stable isotope-labeled internal standards (SIL-IS) and external standards, demonstrating why the former is widely considered the gold standard in mass spectrometry-based bioanalysis.
For researchers, scientists, and drug development professionals, understanding the nuances of these methodologies is essential for generating robust and defensible data. This guide will delve into the principles of each method, present supporting experimental data, and provide detailed experimental protocols to illustrate their practical application.
The Fundamental Difference: A Tale of Two Standards
At its core, quantitative analysis relies on comparing the analytical response of an unknown sample to that of a known standard. The primary distinction between internal and external standardization lies in how this comparison is made.
An external standard calibration involves creating a calibration curve by analyzing a series of standards with known concentrations of the analyte, prepared separately from the study samples. The concentration of the analyte in the unknown samples is then determined by interpolating their analytical response against this external curve. This method is straightforward but is highly susceptible to variations in sample preparation and instrument performance.[1]
In contrast, an internal standard is a compound of a known amount that is added to all samples, including calibrators, quality controls (QCs), and unknowns, ideally at the beginning of the sample preparation process.[2] A stable isotope-labeled internal standard (SIL-IS) is the ideal choice for an internal standard. It is a version of the analyte molecule where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H).[3] Because a SIL-IS is chemically and physically almost identical to the analyte, it experiences the same variations during sample extraction, processing, and analysis.[3] Quantification is then based on the ratio of the analyte's response to the SIL-IS's response, which effectively cancels out many sources of error.[2]
The Decisive Advantage of SIL-Internal Standards: Mitigating Analytical Variability
The superiority of the SIL-IS method stems from its ability to compensate for a wide range of analytical variabilities that can compromise the accuracy and precision of results.
1. Correction for Matrix Effects:
Matrix effects, the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a major challenge in bioanalysis.[3] Since the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way.[3] By using the analyte-to-IS ratio for quantification, these effects are effectively normalized, leading to more accurate results.[3] In a study on ochratoxin A in flour, external calibration results were 18–38% lower than the certified value due to matrix suppression, while isotope dilution methods provided accurate quantification.
2. Compensation for Extraction Recovery:
During the sample preparation process, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some of the analyte can be lost. The SIL-IS, being chemically identical, will be lost at the same rate.[4] Therefore, the ratio of the analyte to the IS remains constant, ensuring that the calculated concentration is accurate even with incomplete extraction recovery.
3. Correction for Instrument Variability:
Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as variations in injection volume or detector response, can introduce errors in quantification. The SIL-IS experiences these fluctuations to the same extent as the analyte. The use of the response ratio mitigates the impact of this instrument drift, leading to improved precision.[2]
Quantitative Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance differences observed between methods using a SIL-IS versus an external standard in bioanalytical LC-MS/MS assays. The data is a composite representation from various studies, including a comparative analysis of cephalexin in human plasma.[5]
| Performance Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | External Standard | Key Advantage of SIL-IS |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15%, especially with complex matrices | Higher accuracy due to correction for matrix and recovery effects. |
| Precision (%CV) | < 10% | Often > 15% | Greater precision due to compensation for instrument variability. |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | Robust linearity over a wide dynamic range. |
| Lower Limit of Quantification (LLOQ) | Lower | Higher | Improved sensitivity and ability to quantify low concentrations. In one study, the LLOQ for the external standard method was ten times higher than for the internal standard method.[5] |
Experimental Protocols
To provide a practical understanding, below are detailed methodologies for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma using both a SIL-IS and an external standard.
Experiment 1: Quantification using a Stable Isotope-Labeled Internal Standard
Objective: To accurately quantify the concentration of "Drug X" in human plasma using its stable isotope-labeled analog, "Drug X-d4," as an internal standard.
Materials:
-
Human plasma (blank)
-
"Drug X" reference standard
-
"Drug X-d4" (SIL-IS) reference standard
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (reconstitution solvent)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of "Drug X" in methanol.
-
Prepare a 1 mg/mL stock solution of "Drug X-d4" in methanol.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of "Drug X-d4" at a concentration of 100 ng/mL in 50:50 methanol:water. This will be the internal standard spiking solution.
-
Prepare a series of "Drug X" working solutions for the calibration curve by serial dilution of the stock solution in 50:50 methanol:water.
-
-
Sample Preparation:
-
To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add 25 µL of the "Drug X-d4" internal standard spiking solution (100 ng/mL). Vortex briefly.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate "Drug X" from endogenous plasma components.
-
Optimize the mass spectrometer settings for the detection of "Drug X" and "Drug X-d4" using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of "Drug X" to "Drug X-d4" against the nominal concentration of "Drug X" for the calibrators.
-
Determine the concentration of "Drug X" in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experiment 2: Quantification using an External Standard
Objective: To quantify the concentration of "Drug X" in human plasma using an external standard calibration curve.
Materials:
-
Human plasma (blank)
-
"Drug X" reference standard
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (reconstitution solvent)
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of "Drug X" in methanol.
-
Prepare a series of "Drug X" working solutions for the calibration curve by serial dilution of the stock solution in 50:50 methanol:water.
-
-
Sample Preparation (for Unknowns and QCs):
-
To 100 µL of each plasma sample (QCs and unknowns), add 25 µL of 50:50 methanol:water (to mimic the volume added in the IS method). Vortex briefly.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid for protein precipitation.
-
Follow steps 3c to 3e from the SIL-IS protocol.
-
-
Preparation of External Standards:
-
Prepare a set of calibration standards by spiking known amounts of the "Drug X" working solutions into blank human plasma.
-
Process these calibration standards in the same manner as the unknown and QC samples (steps 2b to 2e).
-
-
LC-MS/MS Analysis:
-
Analyze the processed external standards, QCs, and unknown samples using the same LC-MS/MS method as in the SIL-IS experiment.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of "Drug X" against its nominal concentration for the external standards.
-
Determine the concentration of "Drug X" in the QC and unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizing the Workflow and Logic
To further illustrate the concepts, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of error correction.
Caption: Workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating how SIL-IS corrects for analytical errors.
Conclusion: A Clear Choice for High-Quality Bioanalysis
While external standardization offers simplicity, its susceptibility to a multitude of analytical errors renders it less reliable for the rigorous demands of drug development and clinical research. The use of a stable isotope-labeled internal standard, by virtue of its chemical and physical similarity to the analyte, provides a robust and elegant solution to the challenges of matrix effects, extraction variability, and instrument instability. The resulting improvement in accuracy and precision ensures the generation of high-quality, defensible data, making the SIL-IS method the unequivocal gold standard for quantitative bioanalysis. For researchers and scientists in regulated environments, the adoption of SIL-IS is not just a best practice but a critical component of ensuring data integrity and the ultimate success of their research endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inter-instrument Performance for Adenosine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical instruments for the quantification of adenosine, a critical signaling nucleoside involved in various physiological and pathological processes. The selection of an appropriate analytical method is paramount for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fluorometric Assay Kits, with supporting data and methodologies to aid in your decision-making process.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the most prevalent adenosine quantification methods. These values are compiled from various studies and should be considered as representative, as actual performance may vary based on the specific instrument, experimental conditions, and sample matrix.
| Feature | HPLC-UV/Fluorescence | LC-MS/MS | Fluorometric Assay Kit |
| Limit of Detection (LOD) | ~0.1 nM (Fluorescence) | ~2 nM | ~1.6 µM |
| Limit of Quantification (LOQ) | Typically in the low nM range | ~15.6 ng/mL (~58 nM)[1] | Not explicitly stated, but higher than LC-MS/MS |
| Linearity Range | 0.1–50 nM (Fluorescence)[2] | 0.005–2 µg/mL (~18.7 nM - 7.5 µM)[3] | Varies by kit, typically in µM range |
| Precision (%CV) | < 10% | Intra-assay: 0.9% - 16.0% Inter-assay: ≤15.0%[4] | Varies by kit |
| Accuracy (%Deviation) | Method dependent | Intra-assay: -11.5% to 14.7% Inter-assay: -8.6% to 13.2%[4] | Varies by kit |
| Specificity | Moderate to Good | Excellent | Good (potential for interference) |
| Sample Throughput | Lower | High | High |
| Cost (Instrument) | Moderate | High | Low (requires plate reader) |
| Cost (Per Sample) | Low to Moderate | High | Moderate |
| Expertise Required | Moderate | High | Low |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for adenosine quantification using LC-MS/MS and a generic fluorometric assay.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Adenosine in Human Blood
This protocol is a synthesized example based on common practices in the field.[1][4][5][6][7]
-
Sample Preparation (Blood Plasma):
-
Collect whole blood into tubes containing a "stop solution" to inhibit adenosine metabolism. A typical stop solution contains inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.
-
Centrifuge the blood sample at 1640 x g for 10 minutes at room temperature to separate the plasma.[5]
-
Store the resulting plasma at -20°C or lower until analysis.[5]
-
For analysis, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or perchloric acid (PCA) to the plasma sample.[5][7]
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 or a HILIC column is commonly used. For example, a XSELECT HSS T3 (75 x 3 mm, 2.5 µm) or a Luna C18(2) (150 x 2.0 mm, 3 µm).[5][6]
-
Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water.[5]
-
Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[5]
-
Gradient: A gradient elution is typically used to separate adenosine from other sample components. For instance, starting with a low percentage of mobile phase B, ramping up to a high percentage, and then re-equilibrating.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM). The precursor to product ion transition for adenosine is typically m/z 268.2 → 136.1.[1] An internal standard, such as a stable isotope-labeled adenosine (e.g., ¹³C₅-adenosine), is used for accurate quantification, with a transition of m/z 273.2 → 136.1.
-
2. Fluorometric Assay Kit Protocol for Adenosine Quantification
This is a generalized protocol based on commercially available kits.[8][9]
-
Principle: In these assays, adenosine is typically converted to inosine by adenosine deaminase. The inosine is then further metabolized in a series of enzymatic reactions that ultimately produce a fluorescent product. The fluorescence intensity is directly proportional to the adenosine concentration in the sample.
-
Assay Procedure:
-
Standard Preparation: Prepare a dilution series of the provided adenosine standard to generate a standard curve.
-
Sample Preparation: Prepare biological samples as recommended by the kit manufacturer. This may involve deproteinization or dilution.
-
Reaction Setup:
-
Add standards and samples to the wells of a 96-well microplate.
-
For each sample, prepare two wells: one with the complete reaction mix (including adenosine deaminase) and one with a control mix (without adenosine deaminase) to measure background fluorescence.
-
Prepare a reaction mix containing the assay buffer, probe, and necessary enzymes as per the kit instructions.
-
Add the reaction mix to the standard and sample wells.
-
Add the control mix to the corresponding sample background wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.
-
Calculation: Subtract the background fluorescence reading from the sample reading. Determine the adenosine concentration in the samples by comparing the corrected fluorescence values to the standard curve.
-
Mandatory Visualizations
Visual representations of the biological context and experimental processes are provided below.
Caption: Adenosine Signaling Pathway.
Caption: Experimental Workflow for Adenosine Quantification.
References
- 1. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine measurement [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. mdpi.com [mdpi.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
A Head-to-Head Comparison of Leading Mass Spectrometers for Pharmaceutical Analysis
In the fast-paced world of drug discovery and development, the analytical instrumentation's precision, speed, and sensitivity are paramount. Mass spectrometry (MS) has established itself as an indispensable tool, providing critical data from early-stage compound identification to late-stage quality control.[1] For researchers, scientists, and drug development professionals, selecting the right mass spectrometer is a crucial decision that can significantly impact research outcomes and timelines. This guide offers an objective comparison of the analytical performance of leading mass spectrometer types, supported by experimental data and detailed methodologies, to aid in this critical selection process.
The Contenders: A Trio of Mass Analyzer Technologies
The performance of a mass spectrometer is largely defined by its mass analyzer. This core component separates ions based on their mass-to-charge ratio (m/z).[2][3] Here, we compare three of the most prevalent high-performance mass analyzer technologies in the pharmaceutical landscape: Quadrupole-Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ).
-
Quadrupole-Orbitrap Mass Spectrometry: This hybrid technology pairs a quadrupole mass filter with a high-resolution Orbitrap mass analyzer.[4] This combination delivers exceptional mass accuracy and resolution, making it a powerhouse for both qualitative and quantitative applications, particularly in complex matrices.[4][5]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer that measures the time it takes for ions to travel a set distance.[6] This setup provides high-resolution and accurate mass measurements, excelling in the identification and characterization of unknown compounds.[6]
-
Triple Quadrupole (QqQ) Mass Spectrometry: A tandem MS system, the triple quadrupole, consists of two quadrupoles for mass filtering with a third quadrupole acting as a collision cell in between.[6] This configuration is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity in selected reaction monitoring (SRM) mode.[7][8]
At a Glance: Key Performance Metrics
The choice of a mass spectrometer hinges on its performance in several key areas. The following table summarizes the typical analytical performance characteristics of modern Quadrupole-Orbitrap, Q-TOF, and Triple Quadrupole instruments.
| Performance Metric | Thermo Scientific Orbitrap Exploris 480 | SCIEX TripleTOF 6600+ | Agilent 6470B Triple Quadrupole LC/MS |
| Mass Resolution | Up to 480,000 FWHM at m/z 200[9] | > 30,000 FWHM | Unit Mass Resolution |
| Mass Accuracy | < 1 ppm RMS with internal calibration | < 1 ppm RMS with internal calibration | ± 0.1 Da |
| Sensitivity | Sub-femtomole level | Sub-femtomole level | Attogram to femtogram level |
| Scan Speed | Up to 40 Hz | Up to 100 spectra/second[9] | Up to 600 SRMs/second[8] |
| Dynamic Range | > 5,000 within a single scan | > 4 orders of magnitude | Up to 6 orders of magnitude |
| Primary Applications | Untargeted screening, proteomics, metabolomics[9] | Comprehensive qualitative and quantitative analysis[9] | High-throughput targeted quantification[9] |
Deep Dive: Experimental Comparison
To provide a practical comparison, we outline a standardized experimental protocol for evaluating the performance of these instruments in a typical pharmaceutical application: the quantitative analysis of a small molecule drug in a complex biological matrix (e.g., human plasma).
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Figure 1: General workflow for sample preparation and LC-MS analysis.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
The following diagram outlines the logical relationship for data acquisition on the different platforms.
Figure 2: Data acquisition logic for different mass spectrometer types.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Quadrupole-Orbitrap (e.g., Thermo Scientific Orbitrap Exploris 480):
-
Full Scan: Resolution set to 120,000, mass range m/z 100-1000.
-
dd-MS²: Resolution set to 30,000, HCD collision energy stepped (20, 30, 40 eV).
-
-
Q-TOF (e.g., SCIEX TripleTOF 6600+):
-
Full Scan: Mass range m/z 100-1000.
-
MS/MS: Collision energy spread of 35 ± 15 eV.
-
-
Triple Quadrupole (e.g., Agilent 6470B):
-
SRM: Optimized precursor-to-product ion transitions for the target analyte and internal standard with a dwell time of 20 ms.[8]
-
Concluding Remarks
The selection of a mass spectrometer is a multifaceted decision that requires a thorough understanding of the instrument's capabilities in relation to the specific analytical challenges of pharmaceutical research. For high-throughput, targeted quantification where sensitivity and robustness are paramount, the Triple Quadrupole remains the instrument of choice.[4] When the research demands comprehensive qualitative and quantitative information, particularly for unknown identification in complex samples, the high resolution and mass accuracy of Q-TOF and Quadrupole-Orbitrap instruments are indispensable.[4][6] The Orbitrap technology, with its exceptional resolving power, offers a distinct advantage in resolving isobaric interferences, a common challenge in metabolomics and proteomics.[9]
Ultimately, the ideal mass spectrometer will align with the specific needs of the laboratory, balancing performance characteristics with workflow requirements and budget considerations. This guide provides a foundational comparison to empower researchers to make an informed decision, ensuring the chosen technology will accelerate their drug discovery and development endeavors.
References
- 1. Mass Spectrometry in Drug Discovery and Development | Danaher Life Sciences [lifesciences.danaher.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Types of Mass Spectrometer - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 7. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Best Mass Spectrometers of 2025: Top Picks for Research, Clinical & Industry Labs [labx.com]
Safety Operating Guide
Proper Disposal of Adenosine-d13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Adenosine-d13, a deuterium-labeled form of Adenosine, understanding the proper disposal procedures is crucial for maintaining laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential.[1] This guide provides a clear, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Key Safety and Handling Considerations
Prior to disposal, it is imperative to handle this compound in accordance with good laboratory practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses to avoid direct contact and inhalation.[2] Although not classified as hazardous, minimizing exposure to any chemical substance is a prudent safety measure.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that is consistent with local, state, and federal regulations. The following steps provide a general guideline that should be adapted to meet the specific requirements of your institution and locality.
-
Consult Institutional and Local Guidelines: Before initiating any disposal process, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local waste disposal regulations. These guidelines will provide specific instructions for chemical waste management at your facility.
-
Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous materials. If it has been mixed with solvents, other chemicals, or biological agents, the disposal procedure must be adjusted to account for the hazards of the contaminants. The entire mixture should be treated as hazardous waste, following the disposal protocol for the most hazardous component.
-
Segregate Waste: Uncontaminated this compound waste should be segregated from other chemical waste streams. This prevents cross-contamination and ensures that non-hazardous waste is not unnecessarily disposed of as hazardous waste.
-
Package for Disposal:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Aqueous solutions of this compound should be collected in a compatible, sealed container.
-
The container label should clearly identify the contents as "this compound waste" and include the quantity.
-
-
Arrange for Pickup and Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the packaged waste. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional policies.[3]
Quantitative Data Summary
As this compound is not classified as a hazardous substance, there are no specific quantitative disposal limits, such as permissible concentrations for drain disposal, universally established. All disposal decisions must be based on local and institutional regulations.
| Parameter | Guideline |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Disposal Method | Consult local waste disposal regulations |
| Drain Disposal | Not recommended; consult local regulations[3] |
| Solid Waste Disposal | Package and dispose of through a licensed waste contractor |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines and the decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine-d13
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Adenosine-d13, a deuterated form of adenosine. While this compound is not classified as a hazardous substance, adherence to standard laboratory best practices is crucial to maintain a safe research environment and prevent contamination.[1]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety protocols for handling chemical compounds.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety Glasses | ANSI Z87 approved with side shields | To protect eyes from potential splashes or aerosols.[2] |
| Body Protection | Laboratory Coat | Standard, full-length | To protect skin and clothing from spills. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-perforated | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or aerosols, especially when handling the powder form.[1] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] The recommended storage temperature for the powder form is -20°C.[1]
-
Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard information (though none is specified for this compound).
Preparation and Handling
-
Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood or a well-ventilated workbench.[1]
-
Avoid Contamination: Use dedicated spatulas, weighing papers, and other equipment to prevent cross-contamination.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[3] Always wash hands thoroughly with soap and water after handling the compound.[3]
-
Spill Preparedness: Have a spill kit readily available. For minor spills, use absorbent material to clean the area and wash the surface with soap and water.
Experimental Use
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid generating dust.
-
Inhalation and Contact: Avoid inhaling any dust or aerosols and prevent contact with skin and eyes.[1]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste materials containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, weighing papers), and empty containers, in a designated and clearly labeled waste container.
-
Waste Segregation: Segregate the waste according to your institution's chemical waste management guidelines.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[4]
Visualizing the Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
